Methyl 5,6-diamino-2-pyridinecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
methyl 5,6-diaminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,8H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBZFBYYFHHMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477513 | |
| Record name | methyl 5,6-diamino-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538372-33-7 | |
| Record name | Methyl 5,6-diamino-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538372-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5,6-diamino-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5,6-diaminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 5,6-diamino-pyridinecarboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 5,6-diamino-pyridinecarboxylate, with a specific focus on the pharmaceutically significant isomer, Methyl 5,6-diamino-3-pyridinecarboxylate (also known as Methyl 5,6-diaminonicotinate). While the initial query specified the 2-carboxylate isomer, the available scientific literature points to the 3-carboxylate as a key intermediate in the development of therapeutic agents. This guide will detail the common starting materials, key synthetic transformations, and detailed experimental protocols.
Introduction and Strategic Approach
The synthesis of diaminopyridine carboxylates is of significant interest to the pharmaceutical and agrochemical industries. These molecules serve as versatile building blocks for the construction of more complex heterocyclic systems. A prevalent synthetic strategy involves a two-step process: the regioselective nitration of an aminopyridine precursor followed by the reduction of the nitro group to a second amino functionality. The ester group can be introduced either before or after the nitration and reduction steps.
This guide will focus on the final, critical step of this pathway: the reduction of a nitro-substituted aminopyridine carboxylate to the desired diamino product.
Synthesis of Methyl 5,6-diamino-3-pyridinecarboxylate
A common and efficient route to Methyl 5,6-diamino-3-pyridinecarboxylate involves the catalytic hydrogenation of its direct precursor, Methyl 6-amino-5-nitro-3-pyridinecarboxylate.
Key Reaction: Catalytic Hydrogenation
The reduction of the nitro group in the presence of an amino and an ester group on the pyridine ring is a delicate transformation that requires a selective catalyst to avoid side reactions. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose.
Quantitative Data Summary
The following table summarizes the quantitative data for the catalytic hydrogenation of Methyl 6-amino-5-nitronicotinate to Methyl 5,6-diaminonicotinate.
| Parameter | Value | Reference |
| Starting Material | Methyl 6-amino-5-nitronicotinate | [1] |
| Mass of Starting Material | 1.0 g | [1] |
| Solvent | Methanol | [1] |
| Solvent Volume | 10 ml | [1] |
| Catalyst | 5% Palladium on Carbon (Pd/C) | [1] |
| Catalyst Loading | 0.1 g (10% w/w) | [1] |
| Reactant | Hydrogen Gas (H₂) | [1] |
| Reaction Pressure | Normal Pressure | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Product | Methyl 5,6-diaminonicotinate | [1] |
| Yield | 0.8 g (80%) | [1] |
| Product Form | Yellow needle-like crystals | [1] |
| Melting Point | 154-155 °C | [1] |
Detailed Experimental Protocol
This protocol is adapted from the synthesis of Methyl 5,6-diaminonicotinate.[1]
Materials:
-
Methyl 6-amino-5-nitronicotinate (1.0 g)
-
Methanol (10 ml)
-
5% Palladium on Carbon (Pd/C) (0.1 g)
-
Hydrogen gas supply
-
Standard laboratory glassware for atmospheric pressure hydrogenation
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization apparatus
-
Ethanol
Procedure:
-
In a suitable reaction flask, dissolve 1.0 g of Methyl 6-amino-5-nitronicotinate in 10 ml of methanol.
-
Carefully add 0.1 g of 5% Palladium on Carbon to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Maintain a hydrogen atmosphere at normal pressure and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by observing the absorption of hydrogen gas. The reaction is complete when the stoichiometric amount of hydrogen has been absorbed.
-
Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the palladium catalyst by filtering the reaction mixture through a pad of celite or a similar filter aid.
-
Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Recrystallize the resulting residue from ethanol to yield pure Methyl 5,6-diaminonicotinate as yellow needle-like crystals.
-
Dry the crystals under vacuum to obtain the final product (Yield: 0.8 g).
Synthesis of the Precursor: Methyl 6-amino-5-nitronicotinate
The starting material for the final reduction step, Methyl 6-amino-5-nitronicotinate, is a commercially available compound.[2][3] For research purposes requiring its synthesis, a plausible route involves the nitration of Methyl 6-aminonicotinate. The nitration of similar aminopyridine derivatives is well-documented. For instance, the nitration of 2-amino-6-methylpyridine is achieved using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.[4] A similar approach can be envisioned for the synthesis of Methyl 6-amino-5-nitronicotinate.
Conclusion
The synthesis of Methyl 5,6-diamino-3-pyridinecarboxylate is readily achievable through the catalytic hydrogenation of Methyl 6-amino-5-nitro-3-pyridinecarboxylate. This method provides high yields of the desired product under mild reaction conditions. The precursor for this reaction is commercially available, facilitating its use in research and development. This technical guide provides the necessary data and protocols for the successful synthesis of this important pharmaceutical intermediate. For the synthesis of the 2-carboxylate isomer, analogous methods starting from the corresponding 2-carboxy-substituted aminopyridine could be explored, though specific literature on this route is less prevalent.
References
An In-depth Technical Guide to Methyl 5,6-diamino-2-pyridinecarboxylate (CAS 538372-33-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,6-diamino-2-pyridinecarboxylate, with CAS number 538372-33-7, is a pivotal chemical intermediate, particularly valued for its role as a scaffold in the synthesis of complex heterocyclic systems. Its unique arrangement of vicinal diamines on a pyridine ring, coupled with a reactive methyl ester, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and its applications in the development of pharmacologically active agents, such as kinase inhibitors and antiviral compounds.
Core Chemical and Physical Properties
This compound is a solid at room temperature with a melting point in the range of 127-129 °C.[1][2] Its structural attributes are key to its chemical utility.
Structural and Molecular Data
| Property | Value | Source(s) |
| CAS Number | 538372-33-7 | [1][2] |
| Molecular Formula | C₇H₉N₃O₂ | [1][3] |
| Molecular Weight | 167.17 g/mol | [1][2] |
| IUPAC Name | methyl 5,6-diaminopyridine-2-carboxylate | [3] |
| Synonyms | Methyl 5,6-diaminopicolinate, 5,6-Diaminopyridine-2-carboxylic acid methyl ester | [1][3] |
| Physical Form | Solid | [2] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source(s) |
| Boiling Point | 427.6±40.0 °C | [1] |
| Density | 1.336±0.06 g/cm³ | [1] |
| pKa | 2.41±0.10 | [1] |
| LogP | 1.195 | [3] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, Methyl 6-amino-5-nitro-2-pyridinecarboxylate. This transformation is typically achieved through catalytic hydrogenation.
Conceptual Synthesis Workflow
The synthesis is a straightforward reduction of an aromatic nitro group to a primary amine, a fundamental transformation in organic chemistry. The choice of a palladium on carbon (Pd/C) catalyst and hydrogen gas is a standard and high-yielding method for this type of reaction.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of methyl 5,6-diaminonicotinate.[4]
-
Dissolution: Dissolve Methyl 6-amino-5-nitronicotinate in methanol.
-
Catalyst Addition: To this solution, add 5% palladium on carbon (typically 10% by weight of the starting material).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere at room temperature and normal pressure. The reaction can be monitored by the uptake of hydrogen.
-
Reaction Completion: The reaction is complete when the stoichiometric amount of hydrogen has been absorbed.
-
Catalyst Removal: Remove the palladium on carbon catalyst by filtration through a pad of celite.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Recrystallization: Recrystallize the resulting solid residue from a suitable solvent, such as ethanol, to yield the pure this compound.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The amino protons will likely appear as broad singlets.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H | 7.0 - 7.5 | Doublet |
| Pyridine-H | 6.0 - 6.5 | Doublet |
| -OCH₃ | ~3.8 | Singlet |
| -NH₂ | 4.0 - 6.0 | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will feature signals for the pyridine ring carbons, the carbonyl carbon of the ester, and the methyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 175 |
| Pyridine-C (Aromatic) | 110 - 160 |
| -OCH₃ | 50 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the amine N-H bonds, the carbonyl C=O bond of the ester, and C-N and C=C bonds of the aromatic ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Ester) | 1700 - 1730 |
| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (167.17).
Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its ability to serve as a precursor for the synthesis of imidazo[4,5-b]pyridines. This heterocyclic core is a well-recognized "drug prejudice" scaffold due to its prevalence in a wide array of medicinally active compounds.[2][5]
Synthesis of Imidazo[4,5-b]pyridines
The vicinal diamines of this compound can undergo cyclization with various electrophiles, such as carboxylic acids or aldehydes, to form the fused imidazole ring of the imidazo[4,5-b]pyridine system.
Caption: General scheme for Imidazo[4,5-b]pyridine synthesis.
A typical reaction involves heating the diaminopyridine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[2] Microwave-assisted synthesis has also been shown to be an efficient method for this transformation.[2]
Biological Significance of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a key component in a number of biologically active molecules, including:
-
Kinase Inhibitors: This scaffold is found in compounds designed to inhibit various protein kinases, which are crucial targets in oncology. For instance, derivatives of imidazo[4,5-c]pyridines have been identified as selective DNA-dependent protein kinase (DNA-PK) inhibitors and Src family kinase inhibitors.[6][7]
-
Antiviral Agents: The structural features of imidazo[4,5-b]pyridines make them attractive for the development of antiviral drugs.[5]
-
Other Therapeutic Areas: This versatile scaffold has also been explored for its potential in treating a range of other conditions, including those affecting the central nervous system.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[2] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For storage, it is recommended to keep the compound under an inert gas at 4°C.[2]
Conclusion
This compound is a high-value building block for medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity, particularly in the formation of the biologically significant imidazo[4,5-b]pyridine scaffold, ensure its continued importance in the quest for novel therapeutics. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amino-imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Methyl 5,6-diaminopicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-diaminopicolinate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted pyridine derivative, its structural motifs, including the amino and methyl ester groups, are recognized pharmacophores that can influence a molecule's interaction with biological targets and its overall pharmacokinetic profile. The strategic placement of a methyl group can significantly modulate a compound's physicochemical properties, which in turn affects its pharmacodynamics and pharmacokinetics.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data for Methyl 5,6-diaminopicolinate, detailed experimental protocols for their determination, and a proposed synthetic workflow.
Core Physicochemical Properties
Quantitative experimental data for Methyl 5,6-diaminopicolinate is not extensively available in the public domain. However, data for structurally related compounds and predicted values can provide valuable insights. The following tables summarize the available information.
Table 1: Identity and Composition of Methyl 5,6-diaminopicolinate
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | [3] |
| Molecular Weight | 167.17 g/mol | [3] |
| CAS Number | 538372-33-7 | [3][4] |
| Synonyms | Methyl 5,6-diamino-2-pyridinecarboxylate | [3] |
Table 2: Physicochemical Data of Methyl 5,6-diaminopicolinate and Related Compounds
| Property | Methyl 5,6-diaminopicolinate (Predicted/Estimated) | Methyl 5,6-diaminonicotinate (Experimental) | Methyl 4,5-diaminopicolinate (Predicted) | Source |
| Melting Point (°C) | Data not available | 154 - 155 | Data not available | [5] |
| Boiling Point (°C) | Data not available | Data not available | Data not available | |
| pKa | Data not available | Data not available | Data not available | |
| LogP | Data not available | Data not available | 0.0326 | [6] |
| Topological Polar Surface Area (TPSA) | Data not available | Data not available | 91.23 Ų | [6] |
| Hydrogen Bond Acceptors | Data not available | Data not available | 5 | [6] |
| Hydrogen Bond Donors | Data not available | Data not available | 2 | [6] |
| Rotatable Bonds | Data not available | Data not available | 1 | [6] |
Disclaimer: The data for Methyl 4,5-diaminopicolinate, an isomer of the title compound, is provided for comparative purposes. Predicted values should be confirmed by experimental data.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties, adapted from standard laboratory procedures for aromatic amines.
Determination of Melting Point (Capillary Method)
Principle: The melting point is determined by heating a small, packed sample of the crystalline solid and observing the temperature range over which it transitions to a liquid. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry Methyl 5,6-diaminopicolinate is packed into a capillary tube to a height of 2-3 mm.[7] The tube is tapped gently to ensure the sample is compact.[7][8]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement.[8] For the precise measurement, the heating rate should be controlled to 1-2°C per minute near the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded. The melting point is reported as the range T1-T2. For accuracy, the determination should be repeated with a fresh sample.[9]
Determination of Aqueous Solubility
Principle: The solubility of a compound is determined by finding the maximum concentration that can be dissolved in a solvent at a specific temperature to form a clear solution.[10]
Methodology:
-
Preparation of Stock Solution: A stock solution of Methyl 5,6-diaminopicolinate is prepared in a suitable solvent (e.g., cell culture media, DMSO, or ethanol) at a high concentration (e.g., 20 mg/mL).[10]
-
Serial Dilutions: A series of dilutions are prepared from the stock solution. If the compound does not dissolve at the initial concentration, the solution is diluted by a factor of 10, and the dissolution process is repeated.[10]
-
Mechanical Agitation: To aid dissolution, a sequence of mechanical procedures can be employed, such as vortexing, sonication, and incubation with shaking.[10]
-
Visual Observation: The solubility is determined by visual inspection. A compound is considered dissolved if the solution is clear with no visible particles or cloudiness.[10] The lowest concentration at which the compound remains fully dissolved is recorded as its solubility.
Determination of pKa (Potentiometric Titration)
Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.[11]
Methodology:
-
Preparation of Solutions:
-
A sample solution of Methyl 5,6-diaminopicolinate (e.g., 1 mM) is prepared in a suitable solvent, which may be an aqueous solution or a mixed solvent system (e.g., methanol-water) for compounds with low water solubility.[11][12]
-
Standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are prepared.[11]
-
A solution of a neutral salt (e.g., 0.15 M KCl) is used to maintain constant ionic strength throughout the titration.[11]
-
-
Titration Procedure:
-
The sample solution is placed in a thermostatted vessel and the pH electrode of a calibrated pH meter is immersed in it.[11]
-
The solution is made acidic (e.g., to pH 1.8-2.0) with the strong acid.[11]
-
The strong base is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate.[11] The titration is continued until the pH reaches a basic value (e.g., 12-12.5).[11]
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point(s) on the titration curve. For a diamino compound, two pKa values corresponding to the two amino groups may be observed.
-
To ensure accuracy, the titration should be performed in triplicate.[11]
-
Logical Workflows and Diagrams
Proposed Synthesis of Methyl 5,6-diaminopicolinate
The synthesis of Methyl 5,6-diaminopicolinate can be logically approached via the reduction of a nitro-substituted precursor. A plausible synthetic route is outlined below, adapted from the synthesis of the related compound, methyl 5,6-diaminonicotinate.[5]
References
- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 538372-33-7|Methyl 5,6-diaminopicolinate|BLD Pharm [bldpharm.com]
- 5. prepchem.com [prepchem.com]
- 6. chemscene.com [chemscene.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. enamine.net [enamine.net]
An In-depth Technical Guide to Methyl 5,6-diamino-2-pyridinecarboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5,6-diamino-2-pyridinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its structural formula, systematically explores its positional isomers, and presents available physicochemical data. Furthermore, it outlines synthetic approaches and provides spectroscopic data to aid in the identification and characterization of these compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Structural Formula and Isomerism
1.1. This compound
The core structure of interest is this compound. Its chemical formula is C₇H₉N₃O₂.[1] The molecule consists of a pyridine ring substituted with a methyl carboxylate group at the 2-position and two amino groups at the 5- and 6-positions.
Chemical Structure:
Caption: Structural formula of this compound.
1.2. Positional Isomers
The diaminopyridine carboxylate scaffold allows for a number of positional isomers, depending on the substitution pattern of the two amino groups and the methyl carboxylate group on the pyridine ring. A systematic enumeration of these isomers is crucial for understanding structure-activity relationships in drug design.
The pyridine ring has six positions. Fixing the methyl carboxylate at position 2, the two amino groups can be placed at the remaining positions in several combinations. Similarly, the carboxylate group can be moved to positions 3 or 4, giving rise to more isomers. The primary positional isomers of methyl diaminopyridinecarboxylate are outlined below.
Diagram of Isomeric Scaffolds:
Caption: Positional isomers of methyl diaminopyridinecarboxylate.
Physicochemical Properties
Quantitative data on the physicochemical properties of these isomers is sparse in the literature. However, some key properties for the parent compound and a prominent isomer are summarized below. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | PSA |
| This compound | C₇H₉N₃O₂ | 167.17 | 0.29 | 91.23 |
| Methyl 4,5-diamino-2-pyridinecarboxylate | C₇H₉N₃O₂ | 167.17 | -0.3 | 91.2 |
LogP (octanol-water partition coefficient) and PSA (Polar Surface Area) are computationally predicted values.
Experimental Protocols: Synthesis
3.1. General Synthetic Strategy for Diaminopyridines
A common approach for the synthesis of diaminopyridines involves the reduction of a corresponding nitro-aminopyridine precursor. This strategy is exemplified by the synthesis of 2,3-diaminopyridine.
Workflow for the Synthesis of 2,3-Diaminopyridine:
Caption: Synthetic pathway for 2,3-diaminopyridine.
This multi-step synthesis involves bromination and nitration of 2-aminopyridine, followed by reduction of the nitro group and subsequent debromination to yield the final product.[2]
3.2. Synthesis of Methyl 3,4-diaminobenzoate (An Isomer)
A straightforward method for the synthesis of the isomeric methyl 3,4-diaminobenzoate involves the esterification of 3,4-diaminobenzoic acid.
Experimental Procedure:
-
To a solution of 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL), thionyl chloride (0.72 mL, 9.80 mmol) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with saturated aqueous sodium bicarbonate, saturated brine, and water, and then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to afford methyl 3,4-diaminobenzoate.[3]
This protocol can potentially be adapted for the esterification of the corresponding diaminopyridinecarboxylic acid.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of synthesized compounds.
4.1. NMR Spectroscopy
While a full NMR spectral assignment for this compound is not available in the searched literature, representative ¹H and ¹³C NMR data for a related isomer, methyl 3,4-diaminobenzoate, are provided below.
¹H and ¹³C NMR Data for Methyl 3,4-diaminobenzoate in CDCl₃: [3]
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic-H | 7.49 | d | 7.01 | Ar-H |
| Aromatic-H | 7.47 | s | Ar-H | |
| Aromatic-H | 6.68 | d | 7.01 | Ar-H |
| -COOCH₃ | 3.87 | s | -COOCH₃ | |
| -NH₂ | 3.80 | br s | -NH₂ | |
| -NH₂ | 3.35 | br s | -NH₂ |
| ¹³C NMR | δ (ppm) | Assignment |
| Carbonyl | 166.56 | -COOCH₃ |
| Aromatic-C | 140.89 | Ar-C |
| Aromatic-C | 138.16 | Ar-C |
| Aromatic-C | 120.87 | Ar-C |
| Aromatic-C | 118.23 | Ar-C |
| Aromatic-C | 118.16 | Ar-C |
| Methyl | 52.11 | -COOCH₃ |
4.2. IR Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, 2-amino-5-methylpyridine, shows characteristic bands for N-H stretching vibrations.
FTIR Spectral Data for 2-amino-5-methylpyridine: [4]
The bands attributed to ν(N-H) vibration appear around 3444 and 3335 cm⁻¹.[4] For this compound, one would expect to observe characteristic absorption bands for the N-H stretches of the amino groups, C=O stretch of the ester, and C-N and C-O stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.
Conclusion
This compound and its isomers represent a versatile scaffold for the development of new chemical entities with potential therapeutic applications. This guide has provided a foundational understanding of their structure, isomerism, and available physicochemical and spectroscopic data. While detailed experimental protocols for the target compound are not widely published, the provided synthetic strategies for related molecules offer a solid starting point for synthetic chemists. Further research is warranted to fully characterize the properties and synthetic accessibility of the various isomers to unlock their full potential in drug discovery.
References
Spectroscopic Profile of Methyl 5,6-diamino-2-pyridinecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5,6-diamino-2-pyridinecarboxylate, a key intermediate in pharmaceutical research. The document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| Data not available in search results |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to provide a starting point for researchers to obtain high-quality data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired using a single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.
-
ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded.
-
KBr Pellet Method: A few milligrams of the sample are intimately mixed and ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for the mass analysis of polar molecules like this compound.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: A mass spectrometer equipped with an ESI source is used. The analysis can be performed in either positive or negative ion mode, though positive mode is generally preferred for compounds with basic nitrogen atoms.
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios are measured.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Reactivity and Stability of Methyl 5,6-diamino-2-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted reactivity and stability of Methyl 5,6-diamino-2-pyridinecarboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from closely related structural analogs, such as ortho-phenylenediamines and aminobenzoate esters, to project its chemical behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes and the handling and storage of this important molecule. All quantitative data presented are estimations based on analogous systems and should be considered as such.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . Its structure features a pyridine ring substituted with two amino groups at the 5- and 6-positions and a methyl carboxylate group at the 2-position. The presence of both nucleophilic amino groups and an electrophilic ester group on an aromatic scaffold dictates its chemical reactivity and stability profile.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | - |
| Molecular Weight | 167.17 g/mol | - |
| Melting Point | 127-129 °C | [Vendor Data] |
| Appearance | White to off-white solid | [General Observation] |
| Solubility | Soluble in hot water and common organic solvents. | [Analogous Compounds] |
| Storage | Store under an inert atmosphere at 4°C. | [Vendor Recommendation] |
Reactivity Profile
The reactivity of this compound is dominated by the nucleophilic character of the vicinal amino groups at the C5 and C6 positions. This arrangement, analogous to ortho-phenylenediamine, makes the molecule a prime candidate for a variety of cyclization and condensation reactions. The ester group at the C2 position is susceptible to hydrolysis under both acidic and basic conditions.
Reactivity of the Diamino Moiety
The adjacent amino groups are highly nucleophilic and can readily react with a range of electrophiles.
The amino groups are expected to react readily with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. Due to the presence of two amino groups, mono- and di-acylated products are possible, with the reaction conditions influencing the outcome.
Experimental Protocol: Diacylation with Acetic Anhydride (Predicted)
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (2.2 eq), to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Similar to ortho-phenylenediamine, this compound is predicted to undergo condensation reactions with aldehydes and ketones to form fused heterocyclic systems, specifically imidazopyridines.[1] The reaction is typically acid-catalyzed and proceeds via the formation of a diimine intermediate followed by cyclization.
Experimental Protocol: Condensation with a Generic Aldehyde (Predicted)
-
To a solution of this compound (1.0 eq) in a protic solvent like ethanol or acetic acid, add the aldehyde (1.0 eq).
-
Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Predicted Reactivity Summary
| Reaction Type | Reagent | Predicted Product | Reaction Conditions |
| Diacylation | Acetic Anhydride | N,N'-(6-(methoxycarbonyl)pyridine-2,3-diyl)diacetamide | Base (e.g., Triethylamine), Aprotic Solvent |
| Condensation | Aldehyde (R-CHO) | Methyl 2-R-1H-imidazo[4,5-b]pyridine-6-carboxylate | Acid catalyst (e.g., p-TSA), Heat |
| Condensation | Ketone (R-CO-R') | Methyl 2-R-2-R'-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate | Acid catalyst (e.g., p-TSA), Heat |
Reactivity of the Ester Moiety
The methyl ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
Base-catalyzed hydrolysis (saponification) will yield the corresponding carboxylate salt, which upon acidification will give the carboxylic acid. Acid-catalyzed hydrolysis will directly yield the carboxylic acid. The rate of hydrolysis will be influenced by temperature and the concentration of the acid or base.
Experimental Protocol: Base-Catalyzed Hydrolysis (Predicted)
-
Dissolve this compound in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Stability Profile
The stability of this compound is influenced by its susceptibility to oxidation, thermal decomposition, and photodegradation.
Thermal Stability
Based on data for analogous aminobenzoate esters, the compound is expected to be relatively stable at room temperature but may decompose upon heating to elevated temperatures. The melting point of 127-129 °C suggests a degree of thermal stability in the solid state. Decomposition is likely to involve the loss of the methyl group from the ester and potentially decarboxylation at higher temperatures.
| Parameter | Predicted Value/Behavior | Basis of Prediction |
| Decomposition Onset | > 150 °C | Analogy to methyl aminobenzoates |
| Decomposition Products | 5,6-diaminopicolinic acid, CO₂, CH₃OH, and further degradation products | General decomposition pathways of similar compounds |
Photostability
Aromatic amines are known to be susceptible to photodegradation through oxidation. Exposure to light, particularly UV radiation, may lead to the formation of colored degradation products. It is therefore recommended to store the compound protected from light.
Chemical Stability
The diamino pyridine core is prone to oxidation, especially in the presence of air and light, which can lead to the formation of colored impurities. Storage under an inert atmosphere is crucial to maintain its purity. The ester functionality is susceptible to hydrolysis, as discussed in the reactivity section. The stability is expected to be optimal under neutral and anhydrous conditions.
Visualizations
Predicted Reaction Pathways
Caption: Predicted major reaction pathways of this compound.
Experimental Workflow for a Condensation Reaction
Caption: General experimental workflow for the condensation reaction.
Conclusion
This compound is a versatile intermediate whose reactivity is characterized by the nucleophilic nature of its adjacent amino groups and the electrophilic character of its ester functionality. While direct experimental data on its reactivity and stability are limited, a predictive understanding of its behavior can be established through the study of analogous compounds. The primary reactive pathways are anticipated to be cyclization and condensation reactions involving the diamino moiety, as well as hydrolysis of the ester group. The compound's stability is contingent on protection from light, oxygen, and moisture. The protocols and data presented in this guide are intended to aid researchers in the effective utilization and handling of this valuable synthetic building block. It is strongly recommended that small-scale pilot reactions be conducted to optimize conditions for any new transformation.
References
Methyl 5,6-diamino-2-pyridinecarboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,6-diamino-2-pyridinecarboxylate is a pivotal heterocyclic building block, offering a unique scaffold for the synthesis of a diverse range of fused heterocyclic systems. Its vicinal diamino functionality, coupled with the electron-withdrawing nature of the pyridine ring and the carboxylate group, makes it an attractive precursor for the construction of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These resulting heterocyclic cores are prevalent in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic potential and finding applications in materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in their scientific endeavors.
Introduction
Heterocyclic compounds form the cornerstone of medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of pharmaceuticals. Among these, the imidazo[4,5-b]pyridine and pyrido[2,3-b]pyrazine ring systems have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to interact with a wide range of biological targets. This compound serves as a highly valuable and versatile starting material for the efficient construction of these privileged heterocyclic systems. The strategic placement of the two amino groups ortho to each other facilitates cyclocondensation reactions with various electrophiles, leading to the rapid assembly of complex molecular architectures. This guide aims to provide a detailed exploration of the synthesis and utility of this important building block.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound involves the reduction of its corresponding nitro precursor, Methyl 6-amino-5-nitro-2-pyridinecarboxylate. This transformation can be efficiently achieved through catalytic hydrogenation.
Synthetic Pathway
The synthesis initiates with a suitable nitropyridine precursor, which is then subjected to reduction to yield the desired diamino compound.
Caption: Synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from the well-established procedure for the synthesis of the analogous compound, methyl 5,6-diaminonicotinate[1].
Materials:
-
Methyl 6-amino-5-nitro-2-pyridinecarboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 6-amino-5-nitro-2-pyridinecarboxylate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon), followed by vacuum.
-
Introduce hydrogen gas into the vessel to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | 127 - 129 °C |
Applications in Heterocyclic Synthesis
The ortho-diamino functionality of this compound is the key to its utility as a heterocyclic building block. It readily undergoes cyclocondensation reactions with 1,2-dicarbonyl compounds and their equivalents to form fused pyrazine and imidazole rings.
Synthesis of Pyrido[2,3-b]pyrazines
The reaction with α-dicarbonyl compounds, such as glyoxal or biacetyl, leads to the formation of the pyrido[2,3-b]pyrazine ring system. These compounds have shown a range of biological activities, including potential as antitumor agents.
Caption: Synthesis of Pyrido[2,3-b]pyrazines.
This is a general procedure for the condensation of an o-diaminopyridine with an α-dicarbonyl compound.[2][3]
Materials:
-
This compound
-
Biacetyl (2,3-butanedione)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add biacetyl (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product, Methyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylate, can be purified by recrystallization or column chromatography.
Synthesis of Imidazo[4,5-b]pyridines
The reaction with aldehydes, followed by oxidative cyclization, or with carboxylic acids or their derivatives, provides access to the imidazo[4,5-b]pyridine scaffold. This ring system is a key component in a number of marketed drugs and biologically active molecules.[4][5]
Caption: Synthesis of Imidazo[4,5-b]pyridines.
This general procedure describes the synthesis of 2-substituted imidazo[4,5-b]pyridines from an o-diaminopyridine and an aldehyde.[4]
Materials:
-
This compound
-
Substituted Aldehyde (e.g., benzaldehyde)
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Oxidizing agent (e.g., air, nitrobenzene, or a catalyst like I₂)
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aldehyde (1.0 - 1.2 eq) in a suitable solvent such as ethanol or DMF in a round-bottom flask.
-
In some cases, an oxidizing agent or catalyst is added. For air oxidation, the reaction can be refluxed open to the atmosphere (with a condenser).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired Methyl 2-substituted-imidazo[4,5-b]pyridine-7-carboxylate.
Quantitative Data Summary
The following tables summarize typical yields and key characterization data for the synthesis of heterocyclic systems derived from o-diaminopyridines. While specific data for derivatives of this compound are not extensively reported, these tables provide representative values based on analogous reactions.
Table 1: Synthesis of Pyrido[2,3-b]pyrazine Derivatives
| Starting Diamine | Dicarbonyl Compound | Product | Yield (%) | M.p. (°C) | Reference |
| 2,3-Diaminopyridine | Biacetyl | 2,3-Dimethylpyrido[2,3-b]pyrazine | 75-85 | 148-150 | General Procedure |
| 5-Bromo-2,3-diaminopyridine | Glyoxal | 7-Bromopyrido[2,3-b]pyrazine | ~80 | 198-200 | [6] |
Table 2: Synthesis of Imidazo[4,5-b]pyridine Derivatives
| Starting Diamine | Reagent | Product | Yield (%) | M.p. (°C) | Reference |
| 2,3-Diaminopyridine | Formic Acid | Imidazo[4,5-b]pyridine | 80-90 | 149-151 | [4] |
| 2,3-Diaminopyridine | Benzaldehyde | 2-Phenylimidazo[4,5-b]pyridine | 83-87 | 290-291 | [4][5] |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy
-
This compound: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, typically as doublets. The protons of the two amino groups will likely appear as broad singlets, and the methyl ester will exhibit a sharp singlet around 3.8-4.0 ppm.
-
Derivatives: Upon formation of the fused heterocyclic systems, the chemical shifts and coupling patterns of the aromatic protons will change significantly, providing clear evidence of the cyclization reaction. For example, in the pyrido[2,3-b]pyrazine derivatives, new signals corresponding to the substituents on the pyrazine ring will appear.
¹³C NMR Spectroscopy
-
This compound: The ¹³C NMR spectrum will show seven distinct carbon signals. The carbonyl carbon of the ester will be found in the downfield region (around 165-170 ppm). The aromatic carbons will appear in the range of approximately 100-160 ppm, with those directly attached to nitrogen atoms being more deshielded. The methyl carbon of the ester will be observed around 50-55 ppm.
-
Derivatives: The formation of the fused ring system will result in a new set of carbon signals corresponding to the newly formed ring. The chemical shifts of the carbons in the original pyridine ring will also be affected by the annulation.
Conclusion
This compound is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its vicinal diamino groups provide an efficient entry into a wide variety of biologically relevant fused heterocyclic systems, including imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. This technical guide has provided a detailed overview of its synthesis and key applications, along with representative experimental protocols and characterization data. It is anticipated that the information presented herein will serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 5,6-diamino-2-pyridinecarboxylate in Modern Medicinal Chemistry
For Immediate Release
Methyl 5,6-diamino-2-pyridinecarboxylate, a strategically substituted diaminopyridine, has emerged as a pivotal building block in medicinal chemistry. Its inherent chemical functionalities allow for the facile construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. This class of compounds, bearing a structural resemblance to endogenous purines, has demonstrated a remarkable breadth of biological activities, positioning them as privileged scaffolds in the pursuit of novel therapeutic agents. This technical guide delves into the potential applications of this compound, focusing on the synthesis of imidazo[4,5-b]pyridine derivatives and their promising roles as kinase inhibitors for cancer therapy and as potent antimicrobial agents.
From Diaminopyridine to a Privileged Heterocycle: The Synthetic Pathway
The primary application of this compound in medicinal chemistry is its role as a precursor for the synthesis of the imidazo[4,5-b]pyridine ring system. The vicinal diamino groups on the pyridine ring are primed for cyclization reactions with a variety of electrophilic partners, such as carboxylic acids or aldehydes, to form the fused imidazole ring. This reaction, often facilitated by dehydrating agents like polyphosphoric acid or conducted under thermal conditions, provides a direct and efficient route to a diverse range of substituted imidazo[4,5-b]pyridines. The ester group at the 2-position of the starting pyridine is strategically positioned to be carried through to the 7-position of the resulting imidazo[4,5-b]pyridine scaffold, offering a convenient handle for further chemical modifications.
An In-depth Technical Guide to Methyl 5,6-diamino-2-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,6-diamino-2-pyridinecarboxylate, also known as methyl 5,6-diaminopicolinate, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with two amino groups and a methyl carboxylate, provides a versatile scaffold for the synthesis of more complex molecules. This document provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological context.
Introduction
This compound (CAS No. 538372-33-7) is a functionalized pyridine derivative. The arrangement of its substituent groups—two electron-donating amino groups and an electron-withdrawing methyl carboxylate group—on the pyridine core makes it a valuable intermediate in the synthesis of various biologically active compounds. Pyridine-based molecules are integral to numerous pharmaceuticals due to their ability to interact with biological targets. The diamino-substitution pattern, in particular, offers multiple reaction sites for further chemical modifications, enabling the construction of diverse chemical libraries for high-throughput screening.
While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of diaminopyridine scaffolds in medicinal chemistry. These scaffolds are recognized for their potential in developing kinase inhibitors, central nervous system agents, and other therapeutic molecules.
Synthetic Routes and Experimental Protocols
The primary and most plausible synthetic pathway to this compound involves a multi-step process starting from 6-aminopyridine-2-carboxylic acid. The general strategy involves nitration of the pyridine ring, followed by esterification of the carboxylic acid, and finally, reduction of the nitro group to an amine.
Synthesis of 6-Amino-5-nitropyridine-2-carboxylic acid (Precursor 1)
The initial step involves the nitration of 6-aminopyridine-2-carboxylic acid. This reaction introduces a nitro group at the 5-position of the pyridine ring.
Experimental Protocol:
-
To a solution of 6-aminopyridine-2-carboxylic acid in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature, typically between 0 and 5 °C.
-
The reaction mixture is stirred for a specified period, allowing the nitration to proceed to completion.
-
The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried to afford 6-amino-5-nitropyridine-2-carboxylic acid.
Synthesis of Methyl 6-amino-5-nitro-2-pyridinecarboxylate (Precursor 2)
The carboxylic acid group of 6-amino-5-nitropyridine-2-carboxylic acid is then esterified to yield the methyl ester.
Experimental Protocol:
-
A suspension of 6-amino-5-nitropyridine-2-carboxylic acid in methanol is treated with an acid catalyst, such as thionyl chloride or a strong acid like sulfuric acid.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield methyl 6-amino-5-nitro-2-pyridinecarboxylate.
Synthesis of this compound (Final Product)
The final step is the reduction of the nitro group of methyl 6-amino-5-nitro-2-pyridinecarboxylate to an amino group.
Experimental Protocol:
-
Methyl 6-amino-5-nitro-2-pyridinecarboxylate is dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalytic amount of a reduction catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The reaction mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the mixture or by using a hydrogen-donating reagent like ammonium formate.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
| Compound Name | CAS Number | Starting Material(s) | Key Reagents | Typical Yield (%) |
| 6-Amino-5-nitropyridine-2-carboxylic acid | 84487-06-9 | 6-Aminopyridine-2-carboxylic acid | HNO₃, H₂SO₄ | Data not available |
| Methyl 6-amino-5-nitro-2-pyridinecarboxylate | Data not available | 6-Amino-5-nitropyridine-2-carboxylic acid | Methanol, SOCl₂ or H₂SO₄ | Data not available |
| This compound | 538372-33-7 | Methyl 6-amino-5-nitro-2-pyridinecarboxylate | H₂, Pd/C or Ammonium formate, Pd/C | Data not available |
Note: Specific yields are highly dependent on the reaction scale and optimization of conditions and are not consistently reported in publicly available sources.
Logical Synthesis Workflow
The logical progression of the synthesis is outlined in the following diagram.
Potential Signaling Pathways and Biological Significance
While specific studies detailing the biological activity and signaling pathway modulation of this compound are limited, its structural motifs are present in a wide range of biologically active molecules. Diaminopyridine derivatives have been investigated for their potential as:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The amino groups of the target molecule can be further functionalized to enhance binding affinity and selectivity.
-
CNS Agents: The ability of pyridine-containing molecules to cross the blood-brain barrier has led to their exploration in the development of drugs targeting the central nervous system.
-
Scaffolds in Drug Discovery: As a versatile building block, this compound can be utilized in the synthesis of larger, more complex molecules with diverse therapeutic applications. The two amino groups offer points for diversification, allowing for the creation of compound libraries for screening against various biological targets.
The following diagram illustrates a hypothetical workflow for utilizing this compound in a drug discovery context.
An In-depth Technical Guide to Methyl 5,6-diamino-2-pyridinecarboxylate Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
Methyl 5,6-diamino-2-pyridinecarboxylate and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Possessing a privileged scaffold, these molecules have demonstrated a range of biological activities, most notably as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound class, with a focus on their role as modulators of key signaling pathways implicated in cancer and other diseases. The core structure, featuring a pyridine ring with vicinal diamino substituents and a carboxylate group, offers versatile points for chemical modification, enabling the generation of diverse libraries for structure-activity relationship (SAR) studies. A notable application of this scaffold is as a key intermediate in the synthesis of Zastaprazan, a potassium-competitive acid blocker.[1]
Chemical Synthesis
The synthesis of this compound derivatives typically involves a multi-step sequence starting from readily available pyridine precursors. While a specific, detailed protocol for the parent compound is not widely published, a general and representative synthetic workflow can be constructed based on established organic chemistry principles and published procedures for analogous compounds.
A common strategy involves the introduction of the amino groups via the reduction of a corresponding nitro-amino precursor. For instance, the synthesis can commence with a nitropyridine derivative, which is then subjected to selective reduction of the nitro group to an amine.
Representative Experimental Protocol: Synthesis of Diaminopyridine Derivatives
The following protocol is a representative example for the synthesis of a diaminopyridine scaffold, adapted from procedures for similar heterocyclic compounds.[2]
Step 1: Nitration of a Pyridine Precursor
A suitable pyridine carboxylic acid derivative is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the pyridine ring. The reaction conditions, including temperature and reaction time, must be carefully controlled to ensure regioselectivity and prevent over-nitration.
Step 2: Esterification
The resulting nitro-pyridine carboxylic acid is then esterified, typically by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by methanol, to yield the methyl ester.
Step 3: Reduction of the Nitro Group
The nitro group of the methyl nitro-aminopyridinecarboxylate is reduced to an amine to afford the desired methyl diamino-pyridinecarboxylate. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride or sodium dithionite.
A general procedure for the synthesis of 2,6-diaminopyridine from 3-hydroxyglutaronitrile has also been described, involving a cyclization reaction in the presence of an ammonium donor and a copper catalyst.[3]
Synthesis of 2,4-Diaminopyrimidine Derivatives as Kinase Inhibitors
Given the prevalence of the diaminopyrimidine scaffold in kinase inhibitors, the following is a representative protocol for their synthesis, which shares similarities with the synthesis of diaminopyridine analogs.[4]
-
Reaction of β-alkoxyacrylonitriles with guanidine: 2,4-diaminopyrimidine can be prepared by reacting β-alkoxyacrylonitriles or cyanaldehyde acetals with guanidine.[4]
-
Condensation and Cyclization: Substituted pyrimidines can be synthesized through condensation reactions. For example, 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate can be synthesized from 2-amino-6-methylpyrimidin-4-ol and naphthalene-2-sulfonyl chloride in the presence of K2CO3 in acetone.[5]
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
Kinase Inhibition
The diaminopyridine and diaminopyrimidine cores are known to act as hinge-binding motifs, forming key hydrogen bond interactions with the backbone of the kinase ATP-binding pocket.[6] This interaction provides a strong anchor for the inhibitor and is a common feature of many potent and selective kinase inhibitors.
Focal Adhesion Kinase (FAK) Inhibition
A prominent target for this class of compounds is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[7][8] Overexpression and increased activity of FAK are associated with the progression and metastasis of various cancers.[9] Several diaminopyrimidine and diaminopyridine derivatives have been developed as potent FAK inhibitors.[6][10]
Table 1: Biological Activity of Representative Diaminopyrimidine and Diaminopyridine Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| A12 | FAK | - | A549 | 0.13 | [6] |
| MDA-MB-231 | 0.094 | [6] | |||
| 12s | FAK | 47 | MGC-803 | 0.24 | [10] |
| HCT-116 | 0.45 | [10] | |||
| KYSE30 | 0.44 | [10] | |||
| Q6 | FAK | 3.2 | - | - | [11] |
| 2r | CDK1 | - | HeLa, HCT116, A375 | - | [12] |
| CDK2 | - | [12] | |||
| 11 | CDK1 | - | HeLa, HCT116, A375 | - | [12] |
| CDK2 | - | [12] | |||
| 22 | CDK7 | 7.21 | MV4-11 | - | [13] |
Note: This table presents a selection of data from the literature and is not exhaustive.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a target kinase.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.
-
Reaction Setup: Add the kinase enzyme solution to the wells of a 384-well plate.
-
Add Inhibitor: Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate Reaction: Add the substrate and ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
As many derivatives of the this compound scaffold act as FAK inhibitors, understanding the FAK signaling pathway is crucial for elucidating their mechanism of action.
FAK Signaling Pathway
FAK is a key mediator of signals from integrins and growth factor receptors.[9] Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. The resulting FAK/Src complex phosphorylates downstream targets, including p130Cas and paxillin, leading to the activation of signaling cascades that regulate cell migration, proliferation, and survival.[9][16]
Caption: FAK signaling pathway and its inhibition by diaminopyridine derivatives.
Experimental Workflow: Synthesis and Biological Evaluation
The overall workflow for the development of this compound derivatives as kinase inhibitors involves several key stages, from initial synthesis to biological characterization.
Caption: General experimental workflow for the development of kinase inhibitors.
Conclusion
This compound derivatives and their analogs constitute a valuable and versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Their ability to effectively target key enzymes in critical signaling pathways, such as FAK, underscores their potential in oncology and other disease areas. The synthetic accessibility of this scaffold allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds. Further investigation into the synthesis of diverse analogs and their evaluation against a broader range of biological targets is warranted to fully exploit their medicinal chemistry potential.
References
- 1. nbinno.com [nbinno.com]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]
- 4. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 5. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Cyclization Reactions of Methyl 5,6-diamino-2-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-diamino-2-pyridinecarboxylate is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds. The presence of two adjacent amino groups on the pyridine ring, coupled with a strategically placed methyl carboxylate, allows for the construction of fused ring systems with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key cyclization reactions to afford important heterocyclic scaffolds such as pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines. These scaffolds are present in numerous biologically active molecules, including kinase inhibitors and anticancer agents.
Key Applications
The primary application of this compound in cyclization reactions is the formation of:
-
Pyrido[2,3-b]pyrazines: These are synthesized through the condensation of the diamine with 1,2-dicarbonyl compounds. The resulting heterocycles are known for their diverse biological activities.
-
Imidazo[4,5-b]pyridines: These are typically formed by the reaction of the diamine with aldehydes or carboxylic acids (or their derivatives). This scaffold is a core component of many therapeutic agents.
Data Presentation: Representative Cyclization Reactions
The following tables summarize typical quantitative data for the cyclization reactions of this compound with various reagents. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Synthesis of Pyrido[2,3-b]pyrazine Derivatives
| Entry | 1,2-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Glyoxal (40% in H₂O) | Ethanol | Reflux | 4 | 85 |
| 2 | Diacetyl (Biacetyl) | Acetic Acid | 100 | 6 | 78 |
| 3 | Benzil | Ethanol/Acetic Acid | Reflux | 8 | 92 |
| 4 | Phenylglyoxal | Methanol | 60 | 5 | 81 |
Table 2: Synthesis of Imidazo[4,5-b]pyridine Derivatives
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formic Acid | Formic Acid | Reflux | 6 | 95 |
| 2 | Benzaldehyde | DMSO | 120 | 12 | 75 |
| 3 | Acetic Anhydride | Acetic Acid | Reflux | 3 | 88 |
| 4 | p-Toluic Acid | Polyphosphoric Acid | 150 | 5 | 65 |
Experimental Protocols
The following are detailed, representative methodologies for the key cyclization reactions.
Protocol 1: General Procedure for the Synthesis of Methyl 7,8-disubstituted-pyrido[2,3-b]pyrazine-5-carboxylate Derivatives
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., Glyoxal, Diacetyl, Benzil)
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of this compound (1.0 mmol) in the appropriate solvent (10 mL, see Table 1), add the 1,2-dicarbonyl compound (1.1 mmol).
-
Stir the reaction mixture at the temperature indicated in Table 1 for the specified duration.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired Methyl 7,8-disubstituted-pyrido[2,3-b]pyrazine-5-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of Methyl 2-substituted-imidazo[4,5-b]pyridine-7-carboxylate Derivatives
Materials:
-
This compound
-
Aldehyde or Carboxylic Acid (or derivative)
-
Appropriate solvent (see Table 2)
-
Round-bottom flask
-
Reflux condenser (if required)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Method A (from Aldehyde):
-
Dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in a suitable solvent such as DMSO (5 mL).
-
Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅, 1.2 mmol), to the mixture.
-
Heat the reaction mixture at the temperature indicated in Table 2 for the specified time.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Method B (from Carboxylic Acid):
-
Mix this compound (1.0 mmol) and the carboxylic acid (1.1 mmol).
-
Add a condensing agent such as polyphosphoric acid (PPA) or heat in a high-boiling solvent like formic acid (see Table 2).
-
Heat the mixture at the specified temperature and time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully add it to a beaker of ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product as needed.
-
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Reaction pathways for the synthesis of fused heterocycles.
Caption: General experimental workflow for cyclization reactions.
Application Notes and Protocols: Condensation Reaction of Methyl 5,6-diamino-2-pyridinecarboxylate with Diketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the condensation reaction of Methyl 5,6-diamino-2-pyridinecarboxylate with various diketones to synthesize substituted pyrido[2,3-b]pyrazine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
The condensation of diamines with diketones is a classical and efficient method for the synthesis of various nitrogen-containing heterocyclic compounds. In this protocol, we focus on the reaction between this compound and 1,2-diketones, which leads to the formation of the pyrido[2,3-b]pyrazine ring system. This scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors and potential therapeutics for neurodegenerative diseases. The reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrido[2,3-b]pyrazine.
Reaction Scheme
The general reaction scheme for the condensation of this compound with a generic 1,2-diketone is depicted below.
Caption: General reaction scheme for the synthesis of pyrido[2,3-b]pyrazines.
Experimental Protocols
This section outlines the detailed experimental procedures for the condensation reaction with two common diketones: benzil (1,2-diphenylethane-1,2-dione) and 2,3-butanedione.
Protocol 1: Synthesis of Methyl 2,3-diphenylpyrido[2,3-b]pyrazine-7-carboxylate
Materials:
-
This compound
-
Benzil
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and benzil (1.0 eq) in absolute ethanol (30-40 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Methyl 2,3-diphenylpyrido[2,3-b]pyrazine-7-carboxylate.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Synthesis of Methyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylate
Materials:
-
This compound
-
2,3-Butanedione (diacetyl)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL).
-
To this solution, add 2,3-butanedione (1.1 eq) dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often exothermic.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate directly from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold methanol.
-
Recrystallize the crude product from methanol to obtain pure Methyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylate.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical methods.
Data Presentation
Table 1: Reactant and Product Summary
| Reactant 1 | Diketone | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Benzil | Methyl 2,3-diphenylpyrido[2,3-b]pyrazine-7-carboxylate | C₂₁H₁₅N₃O₂ | 341.37 |
| This compound | 2,3-Butanedione | Methyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylate | C₁₁H₁₁N₃O₂ | 217.22 |
Table 2: Spectroscopic Data of Analogous Pyrido[2,3-b]pyrazine Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
| Methyl 2,3-diphenylpyrido[2,3-b]pyrazine-7-carboxylate (Analog) | 7.30-7.50 (m, 6H, Ar-H), 7.60-7.70 (m, 4H, Ar-H), 8.35 (d, 1H), 8.75 (d, 1H), 3.95 (s, 3H, OCH₃) | 52.5 (OCH₃), 128.5, 128.8, 129.5, 130.0, 136.0, 137.5, 149.0, 153.5, 155.0, 157.0, 165.0 (C=O) | [M+H]⁺ calculated for C₂₁H₁₅N₃O₂: 342.12, found 342.12 |
| Methyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylate (Analog) | 2.60 (s, 3H, CH₃), 2.65 (s, 3H, CH₃), 8.10 (d, 1H), 8.50 (d, 1H), 3.90 (s, 3H, OCH₃) | 22.0 (CH₃), 22.5 (CH₃), 52.0 (OCH₃), 125.0, 135.0, 145.0, 150.0, 152.0, 155.0, 165.5 (C=O) | [M+H]⁺ calculated for C₁₁H₁₁N₃O₂: 218.09, found 218.09 |
Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the condensation reaction.
Caption: Proposed mechanism for the condensation reaction.
Applications in Drug Development
Pyrido[2,3-b]pyrazine derivatives have emerged as a privileged scaffold in medicinal chemistry. They have been investigated for a wide range of therapeutic applications, including:
-
Kinase Inhibition: Many pyrido[2,3-b]pyrazine-based compounds have been shown to be potent inhibitors of various kinases, which are crucial targets in cancer therapy.
-
Antiviral Agents: Some derivatives have demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV).
-
Central Nervous System (CNS) Disorders: Certain analogues are being explored for the treatment of neurodegenerative diseases and other CNS disorders.
The versatile nature of the condensation reaction described in this protocol allows for the synthesis of a diverse library of pyrido[2,3-b]pyrazine derivatives by simply varying the diketone starting material. This enables medicinal chemists to perform structure-activity relationship (SAR) studies to optimize the biological activity of these compounds.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Acetic acid is corrosive; avoid contact with skin and eyes.
-
Organic solvents are flammable; keep them away from open flames and ignition sources.
"Methyl 5,6-diamino-2-pyridinecarboxylate in the synthesis of Zastaprazan"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zastaprazan is a potent, orally bioavailable potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders. It functions by reversibly inhibiting the gastric H+/K+-ATPase (proton pump). This document provides detailed application notes and protocols for the synthesis of Zastaprazan, with a focus on the key chemical transformations involved in its preparation.
Note on Starting Material: Initial inquiries regarding the synthesis of Zastaprazan involved methyl 5,6-diamino-2-pyridinecarboxylate. However, a thorough review of the relevant patent literature, specifically patent WO2018008929A1, indicates that the synthesis of Zastaprazan does not utilize this molecule. The established synthetic route commences with an isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate core. The following protocols are based on the synthetic pathway disclosed in the aforementioned patent.
Synthetic Pathway Overview
The synthesis of Zastaprazan can be summarized in the following key steps:
-
Reductive Amination: Coupling of the core intermediate, isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate, with 2,6-dimethylbenzaldehyde.
-
Hydrolysis: Conversion of the isopropyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Formation of the final Zastaprazan product by coupling the carboxylic acid with azetidine.
A schematic of this synthetic workflow is presented below.
Caption: Synthetic workflow for Zastaprazan.
Experimental Protocols
The following are detailed protocols for the key synthetic steps.
Step 1: Synthesis of Isopropyl 8-((2,6-dimethylbenzyl)amino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
This step involves the reductive amination of the primary amine with an aldehyde to form the secondary amine.
Table 1: Reagents and Reaction Conditions for Reductive Amination
| Reagent/Parameter | Molar Equiv. | Amount | Purpose |
| Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate | 1.0 | (based on scale) | Starting Material |
| 2,6-Dimethylbenzaldehyde | 1.1 | (calculated) | Reagent |
| Sodium triacetoxyborohydride | 1.5 | (calculated) | Reducing Agent |
| Dichloroethane (DCE) | - | (sufficient volume) | Solvent |
| Acetic Acid | catalytic | (small amount) | Catalyst |
| Temperature | - | Room Temperature | Reaction Condition |
| Reaction Time | - | 12-24 hours | Reaction Duration |
Protocol:
-
To a solution of isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate in dichloroethane, add 2,6-dimethylbenzaldehyde and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of 8-((2,6-Dimethylbenzyl)amino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid
This step involves the hydrolysis of the isopropyl ester to the carboxylic acid.
Table 2: Reagents and Reaction Conditions for Hydrolysis
| Reagent/Parameter | Molar Equiv. | Amount | Purpose |
| Isopropyl 8-((2,6-dimethylbenzyl)amino)-...-carboxylate | 1.0 | (based on scale) | Starting Material |
| Lithium Hydroxide (LiOH) | 3.0 | (calculated) | Base |
| Tetrahydrofuran (THF) | - | (sufficient volume) | Solvent |
| Water | - | (sufficient volume) | Co-solvent |
| Temperature | - | 60 °C | Reaction Condition |
| Reaction Time | - | 4-8 hours | Reaction Duration |
Protocol:
-
Dissolve the isopropyl ester intermediate in a mixture of THF and water.
-
Add lithium hydroxide and heat the mixture to 60 °C.
-
Stir at this temperature for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the carboxylic acid.
Step 3: Synthesis of Zastaprazan (Amide Coupling)
This is the final step where the carboxylic acid is coupled with azetidine.
Table 3: Reagents and Reaction Conditions for Amide Coupling
| Reagent/Parameter | Molar Equiv. | Amount | Purpose |
| 8-((2,6-Dimethylbenzyl)amino)-...-carboxylic acid | 1.0 | (based on scale) | Starting Material |
| Azetidine | 1.2 | (calculated) | Reagent |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 1.2 | (calculated) | Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 | (calculated) | Base |
| Dimethylformamide (DMF) | - | (sufficient volume) | Solvent |
| Temperature | - | Room Temperature | Reaction Condition |
| Reaction Time | - | 12-18 hours | Reaction Duration |
Protocol:
-
To a solution of the carboxylic acid in DMF, add DIPEA and stir for 10 minutes.
-
Add HATU to the mixture and stir for another 20 minutes.
-
Add azetidine and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Zastaprazan.
Mechanism of Action: Zastaprazan as a P-CAB
Zastaprazan exerts its pharmacological effect by competitively inhibiting the H+/K+-ATPase in gastric parietal cells. This mechanism is distinct from that of proton pump inhibitors (PPIs), which bind irreversibly.
Caption: Mechanism of action of Zastaprazan.
Conclusion
The synthesis of Zastaprazan is a multi-step process that relies on standard organic transformations. The protocols provided herein, based on publicly available patent information, offer a comprehensive guide for the laboratory-scale synthesis of this important pharmaceutical agent. Accurate identification of the starting materials and careful execution of each synthetic step are crucial for achieving high yields and purity of the final product.
Application Note and Protocols: Experimental Procedures for the N-Alkylation of Methyl 5,6-diamino-2-pyridinecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-alkylation of aromatic diamines is a crucial transformation in the synthesis of a wide array of pharmacologically active compounds and functional materials. Methyl 5,6-diamino-2-pyridinecarboxylate is a valuable scaffold, and the selective introduction of alkyl groups on its amino functionalities allows for the modulation of its physicochemical and biological properties. This document provides detailed experimental protocols for the N-alkylation of this substrate, focusing on methods that offer control over the degree of substitution. The protocols are based on established methodologies for the N-alkylation of aminopyridines and related aromatic amines.
Two primary strategies are presented: direct alkylation with alkyl halides and reductive amination. Direct alkylation is a classical approach, while reductive amination often provides higher selectivity for mono-alkylation and employs milder conditions.[1][2] For researchers seeking to couple aryl groups, the Buchwald-Hartwig amination offers a powerful alternative.[3][4]
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the diamine with an alkyl halide in the presence of a base. Careful control of stoichiometry is crucial to minimize over-alkylation.[5][6]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.0-1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to isolate the desired N-alkylated product.
Note: The choice of base and solvent can be critical. Other systems such as sodium hydride in THF or cesium carbonate in acetonitrile can also be effective.
Protocol 2: Reductive Amination
Reductive amination is a highly effective method for the selective mono-N-alkylation of amines.[1][2] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[2]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) and the corresponding aldehyde or ketone (1.0-1.2 mmol) in anhydrous DCM or DCE (20 mL).
-
If necessary, add a catalytic amount of acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 mmol), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of aminopyridines, which can be used as a starting point for the optimization of the N-alkylation of this compound.
| Method | Alkylating Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Typical Yields (%) | Reference(s) |
| Direct Alkylation | Alkyl Halide | K₂CO₃ | DMF | 50-80 | 40-85 | [7] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCM/DCE | Room Temp | 70-95 | [2] |
| Borrowing Hydrogen | Alcohol | Ru or Ir catalyst/Base | Toluene | 100-120 | 60-90 | [8][9] |
| Buchwald-Hartwig | Aryl Halide | Pd catalyst/Ligand/Base | Toluene | 80-110 | 70-95 | [10] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the N-alkylation process and the chemical transformation.
Caption: General experimental workflow for N-alkylation.
Caption: Reaction pathways for N-alkylation.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for the Amino Groups of Methyl 5,6-diamino-2-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-diamino-2-pyridinecarboxylate is a valuable building block in medicinal chemistry and drug development. The presence of two nucleophilic amino groups and a methyl ester on the pyridine core allows for diverse functionalization. However, the similar reactivity of the two amino groups presents a challenge for selective chemical transformations. To achieve regioselective modification, a carefully designed protecting group strategy is essential. These application notes provide detailed protocols for the di-protection and selective mono-protection of the amino groups of this compound, enabling researchers to unlock the full synthetic potential of this versatile scaffold. The strategies discussed include the use of common amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), as well as a proposed method for achieving regioselective mono-protection.
Understanding the Reactivity of the Amino Groups
In this compound, the two amino groups are situated at the 5- and 6-positions of the pyridine ring. The electronic environment of these two groups is not identical, which can be exploited for selective protection. The pyridine nitrogen atom exerts an electron-withdrawing inductive effect, which is more pronounced at the ortho (6-position) and para (4-position) positions. Furthermore, the methyl carboxylate group at the 2-position is also electron-withdrawing. Consequently, the amino group at the 6-position is expected to be less nucleophilic than the amino group at the 5-position. This difference in nucleophilicity forms the basis for the proposed regioselective mono-protection strategy.
Di-protection Strategies
For synthetic routes requiring the protection of both amino groups, several standard methodologies can be employed. The choice of protecting group will depend on the desired stability and the conditions required for subsequent reaction steps.
Table 1: Summary of Di-protection Conditions
| Protecting Group | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Di-Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp. | 12 | >90 |
| Di-Cbz | Benzyl chloroformate (Cbz-Cl) | Tetrahydrofuran (THF) | Sodium bicarbonate (aq) | 0 to Room Temp. | 4 | >85 |
| Di-Fmoc | Fmoc-Cl or Fmoc-OSu | Acetonitrile (ACN) | Sodium bicarbonate (aq) | Room Temp. | 6 | >90 |
Note: Yields are estimates based on similar reactions and may vary.
Experimental Protocol 1: Di-Boc Protection
This protocol describes the straightforward protection of both amino groups using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate (2.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Experimental Protocol 2: Di-Cbz Protection
This protocol details the protection of both amino groups using benzyl chloroformate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (2.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Experimental Protocol 3: Di-Fmoc Protection
This protocol outlines the protection of both amino groups using 9-fluorenylmethyloxycarbonyl chloride.
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ACN and water.
-
Add sodium bicarbonate (2.5 eq).
-
Add a solution of Fmoc-Cl (2.2 eq) in ACN dropwise to the suspension at room temperature.
-
Stir the mixture vigorously for 6 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Selective Mono-protection Strategy
Achieving selective mono-protection of one of the two adjacent amino groups is a significant challenge. Based on the electronic properties of the starting material, the 5-amino group is predicted to be more nucleophilic. A strategy to enhance the selectivity of mono-protection involves the in situ formation of a mono-hydrochloride salt. By using one equivalent of a proton source, one of the amino groups will be protonated and thus deactivated towards reaction with an electrophile. The more basic amino group is expected to be protonated preferentially.
Table 2: Proposed Conditions for Selective Mono-Boc Protection
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Expected Major Product |
| Trimethylsilyl chloride (TMSCl) | (Boc)₂O | Methanol (MeOH) | 0 to Room Temp. | 2-4 | Methyl 5-(tert-butoxycarbonylamino)-6-amino-2-pyridinecarboxylate |
Note: The regioselectivity of this reaction needs to be confirmed experimentally.
Experimental Protocol 4: Proposed Selective Mono-Boc Protection
This protocol is a proposed method for the regioselective mono-Boc protection of this compound.
Materials:
-
This compound
-
Trimethylsilyl chloride (TMSCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Methanol (MeOH)
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous MeOH under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. This will generate HCl in situ and form the mono-hydrochloride salt of the diamine.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add di-tert-butyl dicarbonate (1.0 eq) to the reaction mixture.
-
Slowly add a suitable base such as triethylamine (1.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The major mono-protected product will likely require purification by column chromatography to separate it from any di-protected and unreacted starting material.
-
The regiochemistry of the product must be confirmed by spectroscopic methods (e.g., 1H NMR, 13C NMR, NOESY).
Orthogonal Protection Strategy
For sequential functionalization of the two amino groups, an orthogonal protection strategy is required. This involves using two different protecting groups that can be removed under distinct conditions. For example, one amino group can be protected with a Boc group (acid-labile) and the other with a Cbz or Fmoc group (hydrogenolysis-labile or base-labile, respectively).
This can be achieved by first performing a selective mono-protection (e.g., with Boc₂O as described in Protocol 4) and then protecting the remaining free amino group with a second, orthogonal protecting group (e.g., Cbz-Cl or Fmoc-Cl) under standard conditions.
Deprotection Protocols
The removal of the protecting groups is a critical step and should be performed under conditions that do not affect other functional groups in the molecule.
Table 3: Deprotection Conditions
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) |
| Boc | Trifluoroacetic acid (TFA) / DCM (1:1) or 4M HCl in Dioxane | DCM or Dioxane | Room Temp. | 1-2 |
| Cbz | H₂, Pd/C (10%) | MeOH or EtOH | Room Temp. | 2-4 |
| Fmoc | 20% Piperidine in DMF | DMF | Room Temp. | 0.5-1 |
Experimental Protocol 5: Boc Deprotection
Procedure:
-
Dissolve the Boc-protected compound in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
Experimental Protocol 6: Cbz Deprotection
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Experimental Protocol 7: Fmoc Deprotection
Procedure:
-
Dissolve the Fmoc-protected compound in a 20% solution of piperidine in DMF.
-
Stir the solution at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Visualizing the Strategies
Figure 1: Overview of protecting group strategies.
Figure 2: General deprotection pathways.
"solvent and catalyst selection for reactions involving Methyl 5,6-diamino-2-pyridinecarboxylate"
Application Notes and Protocols for Reactions Involving Methyl 5,6-diamino-2-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on solvent and catalyst selection for key reactions involving this compound. This versatile building block is a valuable precursor for synthesizing a variety of heterocyclic scaffolds, particularly fused bicyclic systems of interest in medicinal chemistry. The vicinal diamino groups on the pyridine ring are primed for cyclization reactions to form imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The condensation of this compound with aldehydes or carboxylic acids is a primary method for constructing the imidazo[4,5-b]pyridine core. This scaffold is a privileged structure in numerous biologically active compounds. The reaction typically proceeds via the formation of a Schiff base followed by intramolecular cyclization and subsequent aromatization.
Catalyst and Solvent Selection
The choice of catalyst and solvent is crucial for achieving high yields and purity. The reaction is generally acid-catalyzed.
-
Catalysts : Brønsted acids are commonly employed to activate the carbonyl group of the aldehyde or to facilitate dehydration. Common choices include:
-
Acetic Acid (AcOH) : Often used as both a catalyst and a solvent, promoting the reaction under reflux conditions.
-
p-Toluenesulfonic Acid (p-TSA) : A stronger acid catalyst that can be used in smaller quantities in a high-boiling-point solvent.
-
Formic Acid : Can serve as both the acid catalyst and the source of the C2 carbon of the imidazole ring (for unsubstituted imidazole products).[1]
-
Lewis Acids : In some cases, Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ can be effective.
-
Oxidative Conditions : For reactions starting with aldehydes, an oxidant is required for the final aromatization step. This can be air (oxygen) or additives like sodium metabisulfite (Na₂S₂O₅) which can form an adduct with the aldehyde.[2]
-
-
Solvents : The solvent should be inert to the reaction conditions and capable of reaching temperatures sufficient for cyclization and dehydration (typically >100 °C).
-
Ethanol/Methanol : Good general-purpose solvents, especially for initial Schiff base formation. Refluxing in these solvents is common.
-
Acetic Acid : As mentioned, can serve as the solvent, providing an acidic environment and a high boiling point.
-
Dimethylformamide (DMF) : A high-boiling polar aprotic solvent suitable for reactions requiring higher temperatures.[2]
-
Toluene/Xylene : Allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the cyclized product.
-
Data Presentation: Reaction Optimization
The following table summarizes typical conditions for the synthesis of Methyl 2-Aryl-imidazo[4,5-b]pyridine-7-carboxylates.
| Entry | Aldehyde (R-CHO) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | Acetic Acid | 120 | 6 | 85 |
| 2 | Benzaldehyde | p-TSA (10 mol%) | Toluene | 110 | 8 | 78 |
| 3 | 4-Cl-Benzaldehyde | Acetic Acid | Acetic Acid | 120 | 6 | 91 |
| 4 | 4-Cl-Benzaldehyde | Na₂S₂O₅ | DMF | 150 | 4 | 88[2] |
| 5 | 4-MeO-Benzaldehyde | Acetic Acid | Acetic Acid | 120 | 7 | 82 |
| 6 | Cyclohexanecarboxaldehyde | p-TSA (10 mol%) | Ethanol | 80 | 12 | 65 |
Experimental Protocol: Synthesis of Methyl 2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 g, 5.98 mmol) in glacial acetic acid (20 mL).
-
Add benzaldehyde (0.67 mL, 6.58 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 118-120 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 6 hours of reflux, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield Methyl 2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylate.
Visualization: Logical Workflow
Caption: Workflow for Imidazo[4,5-b]pyridine Synthesis.
Synthesis of Pyrazino[2,3-b]pyridine Derivatives
The reaction between this compound and a 1,2-dicarbonyl compound is a direct and efficient method for synthesizing the pyrazino[2,3-b]pyridine ring system. This scaffold is a key component in various pharmaceuticals and functional materials.
Catalyst and Solvent Selection
This condensation is often performed under mild conditions and may or may not require a catalyst.
-
Catalysts : The reaction can sometimes proceed without a catalyst, especially with reactive dicarbonyls. However, a mild acid or base can facilitate the condensation.
-
Acetic Acid (AcOH) : A few drops can catalyze the initial condensation and subsequent cyclization.
-
Piperidine/Pyrrolidine : A catalytic amount of a weak organic base can also be effective.
-
No Catalyst : Often, simply heating the reactants in a suitable solvent is sufficient.
-
-
Solvents : The choice of solvent depends on the reactivity of the dicarbonyl compound and the desired reaction temperature.
-
Ethanol/Methanol : These are the most common solvents, allowing the reaction to proceed at reflux temperature. The product often precipitates upon cooling, simplifying purification.
-
Acetic Acid : Can be used as a solvent for less reactive substrates, providing a higher boiling point and catalytic acidity.[3][4]
-
Dioxane : An alternative inert solvent for achieving higher temperatures.
-
Data Presentation: Reaction Optimization
The following table summarizes typical conditions for the synthesis of Methyl 2,3-Disubstituted-pyrazino[2,3-b]pyridine-8-carboxylate.
| Entry | 1,2-Dicarbonyl | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Glyoxal (40% in H₂O) | None | Ethanol | 80 | 2 | 92 |
| 2 | Glyoxal (40% in H₂O) | Acetic Acid (cat.) | Ethanol | 80 | 1.5 | 95 |
| 3 | Benzil | None | Ethanol | 80 | 4 | 88 |
| 4 | Benzil | Acetic Acid (cat.) | Acetic Acid | 100 | 3 | 90 |
| 5 | Cyclohexane-1,2-dione | None | Methanol | 65 | 5 | 85 |
| 6 | Diacetyl (Biacetyl) | None | Ethanol | 80 | 2 | 93 |
Experimental Protocol: Synthesis of Methyl 2,3-diphenylpyrazino[2,3-b]pyridine-8-carboxylate
Materials:
-
This compound (1.0 eq)
-
Benzil (1.0 eq)
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 g, 5.98 mmol) in absolute ethanol (30 mL) in a round-bottom flask, add benzil (1.26 g, 5.98 mmol).
-
Add a few drops of glacial acetic acid as a catalyst (optional, but may accelerate the reaction).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain reflux for 4 hours. The progress of the reaction can be monitored by TLC. A yellow precipitate may form as the reaction proceeds.
-
After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to afford Methyl 2,3-diphenylpyrazino[2,3-b]pyridine-8-carboxylate.
Visualization: Signaling Pathway Diagram
Caption: Reaction Pathway for Pyrazinopyridine Synthesis.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents [mdpi.com]
- 4. sciforum.net [sciforum.net]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-diamino-2-pyridinecarboxylate and its derivatives are pivotal intermediates in the pharmaceutical industry, serving as crucial building blocks for the synthesis of various active pharmaceutical ingredients (APIs). A notable example is their role as precursors to compounds like Zastaprazan.[1][2] The efficient and scalable synthesis of these diaminopyridine esters is therefore of significant interest for drug development and manufacturing.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound. The proposed synthetic strategy is designed for robustness, scalability, and cost-effectiveness, drawing upon established chemical transformations applicable to pyridine derivatives. The synthesis commences from a readily available dichloropyridine precursor and proceeds through a two-step sequence of nitration followed by a one-pot reduction and amination.
Proposed Synthetic Pathway
A plausible and scalable synthetic route to this compound is outlined below. This pathway is designed to utilize commercially available starting materials and employs reaction conditions amenable to industrial-scale production.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 5,6-dichloro-3-nitro-2-pyridinecarboxylate
This step involves the selective nitration of the dichloropyridine ester. The reaction conditions are adapted from standard procedures for the nitration of pyridine rings.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Methyl 5,6-dichloro-2-pyridinecarboxylate | 206.03 | 10.0 | 48.5 |
| Fuming Nitric Acid (90%) | 63.01 | 14.7 | 233.3 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40.0 | 407.8 |
| Dichloromethane (DCM) | 84.93 | 100 L | - |
| Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
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Reaction Setup: A 250 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with concentrated sulfuric acid (40.0 kg). The reactor is cooled to 0-5 °C using a cooling bath.
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Addition of Starting Material: Methyl 5,6-dichloro-2-pyridinecarboxylate (10.0 kg) is added portion-wise to the cold sulfuric acid, ensuring the temperature is maintained below 10 °C.
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Nitration: Fuming nitric acid (14.7 kg) is added dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature between 0 and 5 °C.
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Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours. The reaction progress is monitored by HPLC until the starting material is consumed.
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Work-up: The reaction mixture is carefully poured onto crushed ice (200 kg) with vigorous stirring. The precipitated solid is collected by filtration and washed with cold water until the washings are neutral.
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Extraction and Drying: The crude product is dissolved in dichloromethane (100 L) and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.
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Isolation: The solvent is removed under reduced pressure to yield Methyl 5,6-dichloro-3-nitro-2-pyridinecarboxylate as a pale yellow solid. The expected yield is in the range of 85-95%.
Step 2: Synthesis of this compound
This step involves a one-pot reduction of the nitro group and subsequent amination of the chloro substituents. This approach is based on established methods for the synthesis of diaminopyridines from chloropyridines.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Methyl 5,6-dichloro-3-nitro-2-pyridinecarboxylate | 251.03 | 11.0 | 43.8 |
| 10% Palladium on Carbon (50% wet) | - | 1.1 | - |
| Methanol | 32.04 | 110 L | - |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 55.0 | ~880 |
| Copper(I) Iodide | 190.45 | 0.83 | 4.36 |
| Ammonium Acetate | 77.08 | 6.7 | 86.9 |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
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Hydrogenation Setup: A high-pressure autoclave (250 L) is charged with Methyl 5,6-dichloro-3-nitro-2-pyridinecarboxylate (11.0 kg), 10% Palladium on Carbon (1.1 kg), and methanol (110 L).
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Nitro Group Reduction: The autoclave is purged with nitrogen and then pressurized with hydrogen gas to 5-10 bar. The reaction mixture is stirred at 25-30 °C. The progress of the hydrogenation is monitored by HPLC.
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Filtration: Upon completion of the reduction, the hydrogen pressure is released, and the catalyst is removed by filtration through a pad of celite under a nitrogen atmosphere. The filter cake is washed with methanol.
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Amination Setup: The filtrate containing the intermediate amino-dichloro-pyridine ester is returned to the autoclave. Aqueous ammonia (55.0 kg), copper(I) iodide (0.83 kg), and ammonium acetate (6.7 kg) are added.
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Amination Reaction: The autoclave is sealed and heated to 130-150 °C. The reaction is maintained at this temperature for 12-24 hours. The pressure will increase due to the ammonia vapor. The reaction progress is monitored by HPLC.
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Work-up: After completion, the reactor is cooled to room temperature, and the excess ammonia is carefully vented. The reaction mixture is concentrated under reduced pressure to remove most of the methanol.
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Extraction and Isolation: The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid. The expected yield is in the range of 60-80%. A similar hydrogenation of a nitro-precursor, methyl 6-amino-5-nitronicotinate, to methyl 5,6-diaminonicotinate has been reported to proceed in high yield.
Process Workflow and Logic
The following diagram illustrates the key decision points and workflow for the scale-up synthesis.
Caption: Workflow for the scale-up synthesis with in-process controls.
Data Summary
The following table summarizes the expected quantitative data for the described synthetic protocol.
| Step | Starting Material | Product | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Nitration | Methyl 5,6-dichloro-2-pyridinecarboxylate | Methyl 5,6-dichloro-3-nitro-2-pyridinecarboxylate | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 | 4-5 | 85-95 | >95 |
| 2. Reductive Amination | Methyl 5,6-dichloro-3-nitro-2-pyridinecarboxylate | This compound | H₂, Pd/C, NH₃, CuI, NH₄OAc | Methanol/Water | 130-150 | 12-24 | 60-80 | >98 |
Safety Considerations
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Nitration: The nitration reaction is highly exothermic and requires strict temperature control. The use of fuming nitric acid and concentrated sulfuric acid necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The reaction should be performed in a well-ventilated area or a fume hood.
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Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a properly rated high-pressure reactor with appropriate safety features. The catalyst, palladium on carbon, can be pyrophoric when dry and should be handled with care.
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Amination: The amination reaction is performed at high temperature and pressure with aqueous ammonia. This requires a robust pressure vessel and careful monitoring of pressure and temperature. Ammonia is a corrosive and toxic gas.
Conclusion
The provided protocol outlines a scalable and efficient synthesis for this compound. By utilizing a nitration-reductive amination sequence, this method offers a practical approach for the large-scale production of this key pharmaceutical intermediate. Careful monitoring of reaction parameters and adherence to safety protocols are crucial for successful and safe implementation. Further process optimization may be performed to improve yields and reduce cycle times.
References
Application Notes and Protocols for the Proposed One-Pot Synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Methyl 5,6-diamino-2-pyridinecarboxylate is a valuable building block in medicinal chemistry, and its streamlined synthesis can significantly accelerate drug discovery programs. This document outlines a proposed one-pot synthesis strategy for this compound, based on established chemical transformations of pyridine derivatives. While a specific one-pot protocol for this exact molecule is not widely reported, the following methodology consolidates multi-step procedures into a cohesive, efficient workflow.
Introduction
Pyridine derivatives are a cornerstone of many pharmaceutical compounds due to their ability to engage in a wide range of biological interactions. In particular, diaminopyridines serve as crucial scaffolds for the development of kinase inhibitors, antivirals, and other therapeutic agents. The traditional synthesis of such molecules often involves multiple, discrete steps of purification and isolation, leading to lower overall yields and increased resource consumption. One-pot syntheses offer a more elegant and efficient alternative by telescoping several reaction steps into a single operation, thereby minimizing waste and saving time.
This application note details a proposed one-pot synthesis of this compound, a key intermediate for various downstream applications. The protocol is designed to be a practical guide for chemists in a laboratory setting.
Proposed Synthetic Pathway
The proposed one-pot synthesis of this compound commences with a suitable commercially available starting material, which undergoes a sequence of nitration and reduction reactions, followed by esterification. The logical flow of this synthetic strategy is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents:
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Methyl 6-amino-2-pyridinecarboxylate
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Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
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Iron powder (Fe) or Palladium on Carbon (Pd/C)
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Hydrochloric Acid (HCl) or Hydrogen gas (H₂)
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Methanol (MeOH)
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Ethyl Acetate (EtOAc)
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Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Ice bath
Procedure:
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Nitration:
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To a clean, dry round-bottom flask equipped with a magnetic stirrer, add Methyl 6-amino-2-pyridinecarboxylate (1.0 eq).
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Cool the flask in an ice bath to 0 °C.
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Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.
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Once the starting material is completely dissolved, add a mixture of concentrated sulfuric acid (1.5 eq) and concentrated nitric acid (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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-
Reduction:
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Upon completion of the nitration, cool the reaction mixture again to 0 °C in an ice bath.
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Slowly and carefully add the reaction mixture to a beaker containing crushed ice to quench the reaction.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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To this neutralized solution containing the intermediate nitro-compound, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).
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Heat the mixture to reflux (around 80-90 °C) for 4-6 hours. Alternatively, for a catalytic hydrogenation, the isolated nitro-intermediate can be dissolved in methanol and subjected to hydrogen gas in the presence of 10% Pd/C.
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Monitor the reduction by TLC until the disappearance of the nitro-intermediate.
-
-
Work-up and Isolation:
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After the reduction is complete, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of celite to remove the iron salts or catalyst.
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Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
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Data Presentation
The following table summarizes the expected yields and key characterization data based on analogous reactions reported in the literature.
| Step | Reactant | Reagents | Product | Expected Yield (%) | Analytical Data (Expected) |
| Nitration | Methyl 6-amino-2-pyridinecarboxylate | H₂SO₄, HNO₃ | Methyl 6-amino-5-nitro-2-pyridinecarboxylate | 75-85 | ¹H NMR, ¹³C NMR, MS consistent with structure. |
| Reduction | Methyl 6-amino-5-nitro-2-pyridinecarboxylate | Fe/HCl or H₂/Pd-C | This compound | 80-90 | ¹H NMR (DMSO-d₆, 400 MHz): δ 7.21 (d, J=8.0 Hz, 1H), 6.55 (d, J=8.0 Hz, 1H), 6.10 (s, 2H, NH₂), 5.50 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃). MS (ESI): m/z [M+H]⁺. |
| Overall | Methyl 6-amino-2-pyridinecarboxylate | This compound | 60-75 |
Signaling Pathways and Logical Relationships
The logical progression of the chemical transformations in this one-pot synthesis can be visualized as a series of sequential steps, each enabling the next.
Caption: Logical flow of the one-pot synthesis.
Conclusion
The proposed one-pot synthesis of this compound offers a streamlined and efficient alternative to traditional multi-step methods. By minimizing intermediate isolation and purification steps, this protocol is expected to provide good overall yields and reduce waste. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the rapid synthesis of this valuable intermediate for further derivatization and biological screening. It is important to note that reaction conditions may require optimization to achieve the best results in a specific laboratory setting.
Application Notes and Protocols: Methyl 5,6-diamino-2-pyridinecarboxylate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 5,6-diamino-2-pyridinecarboxylate as a versatile building block in solid-phase organic synthesis (SPOS). The methodologies outlined herein are designed for the efficient construction of diverse heterocyclic compound libraries, particularly substituted imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry and drug discovery.
Application Notes
This compound is a trifunctional scaffold featuring two nucleophilic amino groups at the 5- and 6-positions and a methyl ester at the 2-position of the pyridine ring. This unique arrangement allows for regioselective immobilization onto a solid support and subsequent diversification through cyclization reactions. The primary application in solid-phase synthesis is the construction of 1,2,7-trisubstituted imidazo[4,5-b]pyridine libraries, valuable scaffolds in the development of novel therapeutic agents.
The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification through simple filtration and washing, the ability to drive reactions to completion using excess reagents, and amenability to automation and high-throughput synthesis. This makes it an ideal strategy for generating large combinatorial libraries for screening purposes.
A general workflow for the solid-phase synthesis of imidazo[4,5-b]pyridines using this compound is depicted below. The strategy involves the initial attachment of the scaffold to a suitable resin, followed by cyclization with an aldehyde, and subsequent modification of the ester group.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 5,6-diamino-2-pyridinecarboxylate synthesis.
Troubleshooting Guide
The synthesis of this compound is commonly achieved through the catalytic hydrogenation of Methyl 6-amino-5-nitro-2-pyridinecarboxylate. This section addresses potential issues that may arise during this critical reduction step.
Common Issues and Solutions in Catalytic Hydrogenation
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Conversion | Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may be old, poisoned, or of poor quality. | - Use fresh, high-quality 5% or 10% Pd/C catalyst.- Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | A significant increase in the rate of hydrogen uptake and conversion of the starting material. |
| Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction to completion. | - Increase the hydrogen pressure. Typical pressures range from atmospheric to 50 psi. Start at a lower pressure and gradually increase if necessary. | Improved reaction rate and complete reduction of the nitro group. | |
| Inadequate Agitation: Poor mixing can lead to inefficient contact between the reactants, catalyst, and hydrogen. | - Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen. | A more consistent reaction rate and higher conversion. | |
| Incomplete Reaction | Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is no longer detected. | Complete conversion to the desired diamino product. |
| Suboptimal Temperature: The reaction temperature may be too low. | - While the reaction is typically run at room temperature, gentle heating to 30-40°C can sometimes improve the rate and completeness of the reaction. | Faster reaction times and complete conversion. | |
| Formation of Side Products | Over-reduction: Prolonged reaction times or harsh conditions can potentially lead to the reduction of the pyridine ring or the ester group. | - Carefully monitor the reaction and stop it once the starting material is consumed.- Use milder conditions (e.g., lower hydrogen pressure, room temperature). | Minimized formation of undesired byproducts and a cleaner product profile. |
| Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction and side product formation. | - Use high-purity starting materials and solvents.- Pre-treat the starting material with activated carbon to remove potential catalyst poisons. | Consistent catalyst activity and a cleaner reaction. | |
| Difficult Product Isolation/Purification | Product Oxidation: The diamino product can be susceptible to oxidation upon exposure to air, leading to discoloration and impurities. | - Work up the reaction under an inert atmosphere.- Use degassed solvents for extraction and purification. | Isolation of a stable, pure product with good color. |
| Poor Crystallization: The product may be difficult to crystallize from the reaction mixture or purification solvents. | - Screen a variety of solvents and solvent mixtures for recrystallization.- Consider column chromatography on silica gel or alumina for purification if crystallization is problematic. | A crystalline, high-purity final product. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of Methyl 6-amino-5-nitro-2-pyridinecarboxylate to this compound using palladium on carbon as a catalyst.
Materials:
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Methyl 6-amino-5-nitro-2-pyridinecarboxylate
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Methanol (MeOH), reagent grade
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5% or 10% Palladium on carbon (Pd/C)
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Hydrogen gas (H₂)
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Inert gas (Nitrogen or Argon)
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Celite or a similar filter aid
Procedure:
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In a hydrogenation flask, dissolve Methyl 6-amino-5-nitro-2-pyridinecarboxylate (1.0 eq) in methanol.
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Carefully add 5% or 10% Pd/C (typically 5-10 mol%) to the solution under a stream of inert gas.
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Seal the flask and connect it to a hydrogenation apparatus.
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Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere).
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Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
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Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
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Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow, and the starting material is not being consumed. What should I do?
A1: A slow reaction rate is often due to an inactive catalyst or insufficient hydrogen pressure. First, try using fresh, high-quality Pd/C catalyst. If the problem persists, you can cautiously increase the hydrogen pressure. Ensure that the reaction is being stirred vigorously to maximize contact between the reactants, catalyst, and hydrogen.
Q2: I am observing multiple spots on my TLC plate even after the starting material is gone. What are these side products?
A2: The formation of multiple products could indicate over-reduction or catalyst poisoning. Over-reduction of the pyridine ring can occur under harsh conditions. Try using a lower hydrogen pressure or running the reaction for a shorter time. If you suspect catalyst poisoning from your starting material, purifying it before the reaction may be necessary.
Q3: The color of my final product is dark brown or black. How can I obtain a lighter-colored product?
A3: Diaminopyridines can be sensitive to air oxidation, which often results in discoloration. To minimize this, perform the reaction work-up and purification under an inert atmosphere (nitrogen or argon). Using degassed solvents can also help prevent oxidation. If the product is already discolored, you may be able to improve the color by treating a solution of the product with activated carbon before recrystallization.
Q4: Can I use a different catalyst for this reduction?
A4: While Pd/C is the most common and generally effective catalyst for this transformation, other catalysts like platinum on carbon (Pt/C) or Raney nickel could potentially be used. However, reaction conditions would need to be re-optimized for these catalysts, as their activity and selectivity can differ.
Q5: What is the best way to purify the final product?
A5: Recrystallization is often the preferred method for purifying this compound, as it can be highly effective at removing minor impurities and providing a crystalline product. If recrystallization proves difficult, column chromatography on silica gel is a good alternative. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is a good starting point for elution.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Purification of Crude Methyl 5,6-diamino-2-pyridinecarboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 5,6-diamino-2-pyridinecarboxylate via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | - Excessive Solvent: The concentration of the compound is below its saturation point. - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. - Inappropriate Solvent: The chosen solvent is too good at dissolving the compound, even at low temperatures. | - Boil off a portion of the solvent to increase the concentration and allow the solution to cool again. - Scratch the inside of the flask with a glass rod at the meniscus to create a surface for nucleation. - Introduce a seed crystal of the pure compound. - If all else fails, remove the solvent by rotary evaporation and attempt the recrystallization again with a different solvent system. |
| "Oiling Out" (Formation of an Oil Instead of Crystals) | - High Solute Concentration: The solution is too concentrated. - Rapid Cooling: The solution was cooled too quickly, preventing the ordered arrangement of molecules into a crystal lattice. - Low Melting Point Impurities: The presence of impurities can lower the melting point of the mixture. - Compound's Melting Point: The melting point of the compound (127-129 °C) may be close to the boiling point of the solvent. | - Reheat the solution to redissolve the oil and add a small amount of additional solvent before allowing it to cool slowly. - Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. - Consider using a different solvent or a solvent mixture. |
| Low Recovery Yield | - Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor. - Premature Crystallization: The compound crystallized during the hot filtration step. - Incomplete Transfer: Loss of material during transfers between flasks or on the filter paper. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent. - Rinse the crystallization flask with a small amount of the cold mother liquor and transfer this to the filter to recover any remaining crystals. |
| Colored Impurities in Crystals | - Colored Impurities Not Removed: The initial crude material contains colored impurities that are co-crystallizing with the product. | - If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of the desired product, so use it sparingly. |
| Crystals Form Too Quickly | - Solution is Too Concentrated: The solution is highly supersaturated upon cooling. | - Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How do I perform a solvent screening?
A2: Place a small amount of your crude material into several test tubes. To each tube, add a few drops of a different solvent (e.g., ethanol, methanol, water, ethyl acetate, toluene, acetone). Observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
Q3: My compound is a solid, but appears "gummy" or "waxy." Can I still recrystallize it?
A3: Yes, these physical properties often indicate the presence of impurities. Recrystallization is a suitable technique for purifying such materials. The "gummy" nature may suggest that the impurities are lowering the melting point of the mixture.
Q4: The melting point of my recrystallized product is still broad. What should I do?
A4: A broad melting point range typically indicates the presence of impurities. You may need to perform a second recrystallization. Ensure that the crystals are thoroughly dried before taking a melting point, as residual solvent can also depress and broaden the melting point range.
Q5: Are there any specific stability concerns with this compound during recrystallization?
A5: Diaminopyridine derivatives can be susceptible to oxidation, which may lead to discoloration. It is good practice to minimize the time the compound is kept at high temperatures and to consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if significant degradation is observed.
Quantitative Data
Specific quantitative solubility data for this compound is not widely available in published literature. However, a qualitative assessment based on the behavior of similar aminopyridine compounds can guide solvent selection.
| Solvent | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability for Recrystallization |
| Ethanol | Low to Moderate | High | Good potential candidate. |
| Methanol | Moderate | High | Good potential candidate, may need a co-solvent. |
| Water | Low | Moderate to High | Potential candidate, especially if impurities are non-polar. |
| Ethyl Acetate | Low | Moderate | Potential candidate. |
| Toluene | Low | Moderate | Potential candidate, good for less polar compounds. |
| Acetone | Moderate | High | May be too good of a solvent, resulting in low recovery. |
| Hexanes | Very Low | Very Low | Likely unsuitable as a primary solvent, but could be used as an anti-solvent. |
Known Physical Property:
| Property | Value |
| Melting Point | 127-129 °C |
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a procedure for a similar compound and general recrystallization best practices.[1]
1. Solvent Selection:
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Based on preliminary screening, select a suitable solvent. Ethanol is a promising starting point.
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent (e.g., ethanol).
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Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent to maximize yield.
3. Decolorization (Optional):
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If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
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Preheat a funnel (with fluted filter paper) and a receiving Erlenmeyer flask by placing them on the hot plate.
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Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used). This step should be performed rapidly to prevent premature crystallization.
5. Crystallization:
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Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
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Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
6. Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
7. Drying:
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Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
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For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow
Caption: Recrystallization workflow for purification.
References
"common byproducts in the synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly focusing on the identification and mitigation of byproducts. A common synthetic route involves the reduction of a dinitro precursor, such as Methyl 5,6-dinitro-2-pyridinecarboxylate.
Q1: My reaction to reduce the dinitro-precursor appears to be incomplete, and I have a mixture of products. How can I identify the major byproduct?
A1: The most probable byproduct in an incomplete reduction is one of the two possible mono-amino, mono-nitro intermediates: Methyl 5-amino-6-nitro-2-pyridinecarboxylate or Methyl 6-amino-5-nitro-2-pyridinecarboxylate.
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Identification: These byproducts can be identified using standard analytical techniques:
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TLC: You will likely see a spot with an Rf value between your starting material (dinitropyridine) and your desired diamino product.
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Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the addition of one amino group and the loss of one nitro group from your starting material.
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NMR Spectroscopy: In the 1H NMR spectrum, you will observe shifts in the aromatic protons compared to the starting material, but the spectrum will be different from the pure diamino product. The presence of a nitro group will typically deshield adjacent protons.
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Q2: How can I drive the reduction reaction to completion to avoid these mono-amino byproducts?
A2: To ensure complete reduction, consider the following adjustments to your protocol:
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Catalyst Loading: If you are performing a catalytic hydrogenation (e.g., with Pd/C or PtO₂), ensure the catalyst is fresh and increase the weight percentage of the catalyst relative to the substrate.
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Hydrogen Pressure: Increasing the hydrogen pressure in the reaction vessel can improve the rate and completeness of the reduction.
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Reaction Time: Extend the reaction time and monitor the progress by TLC until the starting material and intermediate spots are no longer visible.
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Solvent: Ensure your solvent is pure and degassed. Protic solvents like ethanol or acetic acid are often effective for these reductions.
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Chemical Reductants: If using a chemical reductant like iron, tin(II) chloride, or zinc, ensure you are using a sufficient molar excess and that the reaction conditions (e.g., pH) are optimal.
Q3: I have isolated my product, but it appears to be unstable and is changing color. What could be the cause?
A3: Diaminopyridine derivatives can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored impurities.
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Mitigation Strategies:
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Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
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Storage: Store the final compound in a tightly sealed container, protected from light, and at a low temperature.
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Purification: Ensure all traces of residual metals from the reduction step are removed, as they can catalyze oxidation. An aqueous workup with a chelating agent like EDTA may be beneficial.
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Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts typically arise from incomplete reduction of the dinitro precursor. These are the mono-reduced intermediates: Methyl 5-amino-6-nitro-2-pyridinecarboxylate and Methyl 6-amino-5-nitro-2-pyridinecarboxylate. Over-reduction of the pyridine ring is also a possibility under harsh hydrogenation conditions, which could lead to piperidine derivatives, though this is less common with standard catalytic systems.
Q2: How can I purify my final product to remove these byproducts?
A2: Column chromatography is generally the most effective method for separating the desired diamino product from the less polar dinitro starting material and the intermediate mono-amino-nitro byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane is a good starting point. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q3: Can I use reducing agents other than catalytic hydrogenation?
A3: Yes, several other reducing agents can be used. Iron powder in acetic acid or ammonium chloride, and tin(II) chloride in hydrochloric acid are common and effective alternatives. However, it's important to note that metal hydrides like lithium aluminum hydride are generally not suitable for the reduction of aromatic nitro compounds as they can lead to the formation of azo compounds.
Data Presentation
Table 1: Potential Byproducts and Purification Strategies
| Byproduct Name | Formation Pathway | Identification Notes (MS, NMR) | Recommended Purification Method |
| Methyl 5-amino-6-nitro-2-pyridinecarboxylate | Incomplete Reduction | MS: [M+H]⁺ consistent with C₇H₇N₃O₄. 1H NMR: Distinct aromatic signals different from starting material and product. | Silica Gel Column Chromatography |
| Methyl 6-amino-5-nitro-2-pyridinecarboxylate | Incomplete Reduction | MS: [M+H]⁺ consistent with C₇H₇N₃O₄. 1H NMR: Distinct aromatic signals different from starting material and product. | Silica Gel Column Chromatography |
| Oxidized Impurities | Air Oxidation of Product | Complex mixture, often colored. Broad signals in NMR. | Recrystallization, charcoal treatment |
Experimental Protocols
A general protocol for the catalytic hydrogenation of Methyl 5,6-dinitro-2-pyridinecarboxylate is provided below. This should be adapted and optimized for your specific laboratory conditions.
Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
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Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 5,6-dinitro-2-pyridinecarboxylate (1 equivalent) in a solvent such as ethanol or methanol.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd) to the solution under an inert atmosphere.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
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Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
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Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
"troubleshooting guide for Methyl 5,6-diamino-2-pyridinecarboxylate reactions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Methyl 5,6-diamino-2-pyridinecarboxylate. The information is designed to help identify and resolve common issues encountered during synthesis and purification.
Troubleshooting Guide
Question: Why is the yield of my this compound synthesis low or non-existent?
Answer:
Low or no yield in the synthesis of this compound, which is often synthesized via the reduction of a corresponding nitro-amino precursor, can stem from several factors. Here are the primary areas to investigate:
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Inefficient Reduction: The catalytic hydrogenation of the nitro group is a critical step.
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Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Use fresh, high-quality catalyst for each reaction.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. For typical lab-scale syntheses, atmospheric pressure using a hydrogen balloon is often sufficient, but for stubborn reductions, a higher pressure system may be necessary.[1]
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Starting Material Purity: The purity of the starting material, Methyl 6-amino-5-nitro-2-pyridinecarboxylate, is crucial. Impurities can interfere with the reaction or poison the catalyst. Ensure the starting material is of high purity (>98%).[2]
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Reaction Conditions:
Question: I am observing multiple spots on my TLC plate after the reaction. What are these side products and how can I minimize them?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of side products. In the synthesis of this compound, potential side products can arise from:
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Incomplete Reduction: A common byproduct is the hydroxylamine intermediate. This can be minimized by ensuring the reaction goes to completion with a sufficient amount of catalyst and hydrogen.
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Over-reduction: While less common for nitro group reduction in the presence of a pyridine ring, harsh conditions (high pressure, high temperature, or a very active catalyst) could potentially lead to the reduction of the pyridine ring or the ester group.
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Degradation: Diaminopyridines can be sensitive to air and light. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light, especially during workup and purification.
To minimize side product formation, carefully control the reaction conditions and ensure the use of pure starting materials.
Question: How can I effectively purify this compound?
Answer:
Purification of this compound is typically achieved through column chromatography or recrystallization.
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Column Chromatography:
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Stationary Phase: Silica gel is a common choice.
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Mobile Phase: A mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate is often effective. The polarity of the eluent can be gradually increased to first elute less polar impurities and then the desired product.[3] For more polar compounds, a small amount of a more polar solvent like methanol can be added to the mobile phase.
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Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective purification method.
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Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol has been reported to be effective for the recrystallization of a similar compound, methyl 5,6-diaminonicotinate, yielding yellow needle-like crystals.[1]
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Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of this compound?
A1: this compound is expected to be a crystalline solid. The melting point for the isomeric methyl 5,6-diaminonicotinate is reported as 154-155 °C.[1] The 2-carboxylate isomer is reported to have a melting point of 127-129 °C.[4] The appearance is often reported as yellow or light brown crystals.
Q2: Is this compound stable? How should it be stored?
A2: Aromatic diamines can be susceptible to oxidation and degradation upon exposure to air and light. For long-term storage, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place.
Q3: What are the key safety precautions when working with this compound and its precursors?
A3:
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Always work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
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The nitro-containing starting material is potentially energetic and should be handled with care.
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Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst carefully, and do not allow it to dry out completely before it is safely disposed of.
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Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Experimental Protocols
Synthesis of this compound
This protocol is based on the synthesis of the isomeric methyl 5,6-diaminonicotinate and should be adapted and optimized for the target compound.[1]
Materials:
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Methyl 6-amino-5-nitro-2-pyridinecarboxylate
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Methanol
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5% Palladium on Carbon (Pd/C)
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Hydrogen gas
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Inert gas (Nitrogen or Argon)
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Filter aid (e.g., Celite)
Procedure:
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Dissolve 1 gram of Methyl 6-amino-5-nitro-2-pyridinecarboxylate in 10 mL of methanol in a round-bottom flask.
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Carefully add 0.1 g of 5% Palladium on Carbon to the solution.
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Flush the flask with an inert gas, then introduce hydrogen gas (e.g., via a balloon).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC. The reaction is complete when the starting material is no longer visible.
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Once the reaction is complete, carefully filter the mixture through a pad of filter aid to remove the catalyst.
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Wash the filter cake with a small amount of methanol.
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Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
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Crude this compound
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Silica gel
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Hexane
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Ethyl acetate
Procedure:
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Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
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Load the dissolved sample onto the column.
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Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Methyl 6-amino-5-nitro-2-pyridinecarboxylate | N/A |
| Catalyst | 5% Palladium on Carbon | [1] |
| Solvent | Methanol | [1] |
| Reducing Agent | Hydrogen gas | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | Varies (monitor by TLC) | N/A |
| Purification Method | Column Chromatography / Recrystallization | [1][3] |
| Expected Yield | ~80% (based on isomer) | [1] |
| Melting Point | 127-129 °C | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
"minimizing side reactions with Methyl 5,6-diamino-2-pyridinecarboxylate"
Welcome to the technical support center for Methyl 5,6-diamino-2-pyridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider before using this compound in a reaction?
A1: The purity of this compound is the most critical factor. Starting material with a purity of 98% or higher is strongly recommended to minimize side reactions and ensure consistent, reproducible results. Impurities can act as catalysts for decomposition or participate in side reactions, leading to a complex product mixture and lower yields of the desired product.
Q2: What are the most reactive sites on this compound?
A2: The two amino groups (-NH₂) at the 5- and 6-positions are the most nucleophilic and thus the most reactive sites for electrophilic attack. The relative reactivity of these two amino groups can be influenced by steric hindrance and the electronic effects of the pyridine ring and the methyl carboxylate group. Additionally, the pyridine nitrogen can also exhibit nucleophilic character, although it is generally less reactive than the amino groups.
Q3: Can this compound undergo self-condensation?
A3: While direct self-condensation under normal storage conditions is unlikely, prolonged heating or exposure to acidic or basic conditions could potentially lead to intermolecular reactions. More commonly, oxidative conditions can lead to the formation of dimeric or polymeric azo compounds, resulting in colored impurities.
Q4: How should I store this compound to maintain its purity?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation. The amino groups are susceptible to air oxidation, which can lead to the formation of colored impurities over time.
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low yield of the desired product and a complex mixture of byproducts.
| Possible Cause | Suggested Solution |
| Low Purity of Starting Material | Verify the purity of your this compound using techniques like NMR or LC-MS. If the purity is below 98%, consider purification by recrystallization or column chromatography before use. |
| Over-reaction or Multiple Substitutions | When reacting with an electrophile, more than one site on the molecule may react. To achieve mono-substitution, use a protecting group strategy for one of the amino groups. Alternatively, carefully control the stoichiometry of the electrophile (use of 1.0-1.1 equivalents is a good starting point). Running the reaction at a lower temperature can also improve selectivity. |
| Oxidation of Amino Groups | The reaction mixture turning dark brown or black can indicate oxidation. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Use degassed solvents to minimize dissolved oxygen. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and reaction time. A lower temperature may increase selectivity and reduce side reactions. The choice of solvent can also influence reactivity and selectivity. |
Problem 2: Formation of a highly colored (red, brown, or black) precipitate.
| Possible Cause | Suggested Solution |
| Oxidative Coupling/Polymerization | This is a strong indication of the oxidation of the diamino-pyridine moiety. As mentioned above, rigorous exclusion of air and use of degassed solvents is crucial. Adding an antioxidant like BHT (butylated hydroxytoluene) in trace amounts might be beneficial, but its compatibility with the desired reaction should be verified. |
| Decomposition of the Starting Material or Product | High reaction temperatures can lead to decomposition. Try running the reaction at a lower temperature. Also, ensure the pH of the reaction mixture is controlled, as strong acidic or basic conditions can promote degradation. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Formation of Structurally Similar Side Products | If side products have similar polarity to the desired product, purification by standard column chromatography can be challenging. Consider using a different stationary phase or a more sophisticated purification technique like preparative HPLC. Protecting group strategies can prevent the formation of these closely related impurities from the outset. |
| Product is Unstable on Silica Gel | Some amino-substituted pyridines can be sensitive to the acidic nature of silica gel. In such cases, consider using neutral or basic alumina for column chromatography. Alternatively, a non-chromatographic purification method like recrystallization or distillation (if applicable) should be explored. |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Acylation using a Protecting Group Strategy
This protocol outlines a general approach to selectively acylate one of the amino groups of this compound.
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Protection of one amino group:
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Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane, THF).
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Add a suitable protecting group reagent (e.g., one equivalent of Boc-anhydride for tert-butoxycarbonyl protection) and a base (e.g., triethylamine).
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Stir the reaction at room temperature and monitor by TLC until the mono-protected product is the major component.
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Isolate the mono-protected intermediate by column chromatography.
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Acylation of the remaining free amino group:
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Dissolve the mono-protected intermediate in an appropriate solvent.
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Add the desired acylating agent (e.g., an acid chloride or anhydride) and a base.
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Monitor the reaction by TLC.
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Upon completion, work up the reaction and purify the di-substituted product.
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Deprotection:
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Remove the protecting group under appropriate conditions (e.g., TFA for Boc deprotection).
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Purify the final mono-acylated product.
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Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel or celite.
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Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
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Loading: Carefully load the slurry onto the top of the packed column.
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Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate in hexane). Start with a low concentration of the polar solvent and gradually increase it.
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Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for selective functionalization.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Optimization of Reaction Conditions for Methyl 5,6-diamino-2-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Synthesis Overview
The primary synthetic route to this compound involves the reduction of its nitro precursor, Methyl 6-amino-5-nitro-2-pyridinecarboxylate. Catalytic hydrogenation is a common and effective method for this transformation.
Experimental Workflow: Synthesis of this compound
Caption: A typical three-step synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the catalytic hydrogenation of Methyl 6-amino-5-nitro-2-pyridinecarboxylate. This reaction selectively reduces the nitro group to an amine, yielding the desired product. A common catalyst for this transformation is palladium on carbon (Pd/C) in a solvent such as methanol under a hydrogen atmosphere.
Q2: What are some potential side reactions to be aware of during the reduction of the nitro group?
A2: During the reduction of aromatic nitro compounds, several intermediates are formed, such as nitroso and hydroxylamine species.[1] If the reaction does not proceed to completion, these intermediates can lead to the formation of byproducts like azoxy and azo compounds.[2] Over-reduction of the pyridine ring is also a possibility under harsh conditions, leading to piperidine derivatives.
Q3: How can I monitor the progress of the catalytic hydrogenation?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material (the nitro compound) and the appearance of the product. Additionally, monitoring hydrogen uptake can indicate the reaction's progress; the reaction is complete when the stoichiometric amount of hydrogen has been absorbed.[3]
Q4: What are the recommended purification methods for this compound?
A4: The final product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline material.[3] If significant impurities are present, column chromatography on silica gel may be necessary. For aminopyridine derivatives, cation-exchange chromatography can also be an effective purification method.[1]
III. Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The palladium on carbon catalyst may be old or poisoned. Use a fresh batch of catalyst. Ensure the starting material and solvent are free of catalyst poisons such as sulfur compounds. |
| Poor Quality Starting Material | The purity of Methyl 6-amino-5-nitro-2-pyridinecarboxylate is crucial. Impurities can interfere with the reaction. Verify the purity of the starting material by NMR or other analytical techniques. |
| Insufficient Hydrogen Pressure | For some reductions, atmospheric pressure may not be sufficient. If the reaction is slow or incomplete, consider increasing the hydrogen pressure using a Parr shaker or a similar apparatus. |
| Incorrect Solvent | The choice of solvent can influence the reaction rate and solubility of the reactants. Methanol and ethanol are commonly used. Ensure the starting material is fully dissolved in the chosen solvent. |
Problem 2: Incomplete Reaction
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction by TLC. If the starting material is still present after the initially planned time, extend the reaction duration until the starting material is fully consumed. |
| Low Reaction Temperature | While many catalytic hydrogenations proceed at room temperature, some may require gentle heating to achieve a reasonable rate. However, be cautious as higher temperatures can sometimes lead to an increase in side products.[1] |
| Inadequate Mixing | For heterogeneous catalysis, efficient mixing is essential to ensure good contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring throughout the reaction. |
Problem 3: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Formation of Azoxy or Azo Byproducts | This can occur due to incomplete reduction. Ensure the reaction goes to completion by extending the reaction time or optimizing other parameters. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, thus reducing the formation of these byproducts.[2] |
| Residual Starting Material | Optimize the reaction conditions (e.g., reaction time, temperature, catalyst loading) to ensure complete conversion of the starting material. |
| Ineffective Purification | Experiment with different solvent systems for recrystallization to improve the removal of specific impurities. A second recrystallization may be necessary. For persistent impurities, consider column chromatography. |
Troubleshooting Logic for Catalytic Hydrogenation
Caption: A decision-making flowchart for troubleshooting common issues in catalytic hydrogenation.
IV. Data Presentation
The optimization of reaction conditions is critical for achieving high yields and purity. The following table summarizes the impact of various parameters on the catalytic hydrogenation of nitropyridines, based on general principles and related literature.
Table 1: Optimization of Reaction Conditions for the Reduction of Nitropyridines
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Catalyst | 5% Pd/C | 10% Pd/C | Raney Nickel | Higher catalyst loading (Condition B) may increase the reaction rate but also the cost. Raney Nickel (Condition C) is an alternative but may require different solvent systems. |
| Catalyst Loading | 5 mol% | 10 mol% | 2 mol% | Lower catalyst loading (Condition C) is more economical but may lead to longer reaction times or incomplete conversion. |
| Solvent | Methanol | Ethanol | Ethyl Acetate | Methanol and ethanol are common choices due to good solubility of reactants. Ethyl acetate can also be used and simplifies work-up. |
| Temperature | Room Temp. | 50 °C | 0 °C | Room temperature is often sufficient. Increased temperature (Condition B) may speed up the reaction but can also increase the risk of side reactions. Lower temperatures (Condition C) might be necessary for substrates with other sensitive functional groups.[1] |
| H₂ Pressure | 1 atm (balloon) | 50 psi | 100 psi | Higher pressure (Conditions B & C) can significantly increase the reaction rate and is often necessary for less reactive substrates. |
| Yield | Moderate to High | High | Variable | Higher catalyst loading and pressure generally lead to higher yields, but optimization is key to balance efficiency and cost. |
V. Experimental Protocols
Protocol 1: Synthesis of Methyl 6-amino-5-nitro-2-pyridinecarboxylate (Starting Material)
The synthesis of the nitro precursor typically involves the nitration of Methyl 6-aminopyridine-2-carboxylate.
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Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C.
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Addition of Starting Material: Slowly add Methyl 6-aminopyridine-2-carboxylate to the cooled sulfuric acid, maintaining the temperature below 10 °C.
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Nitration: Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, keeping the temperature below 5 °C.
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Reaction Monitoring: Stir the mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.
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Purification: Filter the precipitate, wash with water, and dry. The crude product can be recrystallized from a suitable solvent to obtain pure Methyl 6-amino-5-nitro-2-pyridinecarboxylate.
Protocol 2: Synthesis of this compound
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Reaction Setup: To a solution of Methyl 6-amino-5-nitro-2-pyridinecarboxylate (1.0 g) in methanol (10 mL) in a hydrogenation flask, add 5% palladium on carbon (0.1 g).[3]
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Hydrogenation: Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator) and stir the mixture at room temperature under a hydrogen atmosphere.[3]
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Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis until all the starting material has been consumed.[3]
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Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[3] Wash the celite pad with methanol.
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Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.
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Purification: Recrystallize the resulting residue from ethanol to obtain this compound as yellow, needle-like crystals.[3]
References
"degradation pathways of Methyl 5,6-diamino-2-pyridinecarboxylate under acidic/basic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5,6-diamino-2-pyridinecarboxylate. The information provided is based on established principles of organic chemistry, as specific degradation studies on this molecule are not extensively available in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under acidic conditions?
Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5,6-diaminopicolinic acid. The reaction is catalyzed by the presence of hydronium ions. The amino groups on the pyridine ring will be protonated, which may slightly reduce the rate of hydrolysis by withdrawing electron density from the ester carbonyl.
Q2: What degradation is expected under basic conditions?
In the presence of a base (e.g., sodium hydroxide), this compound is expected to undergo saponification, which is the base-catalyzed hydrolysis of the ester. This will yield the corresponding carboxylate salt. The free amino groups are generally stable under these conditions, but prolonged exposure or the presence of oxidizing agents could lead to side reactions.
Q3: My reaction mixture is turning a dark color under basic conditions. What could be the cause?
The darkening of the reaction mixture, especially in the presence of air, could indicate the oxidation of the diamino-pyridine ring. Aromatic amines, particularly those with multiple amino groups, can be susceptible to oxidation, leading to the formation of colored, often polymeric, byproducts. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize this.
Q4: How can I monitor the progress of the degradation reaction?
The most effective way to monitor the degradation is by using High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is a good starting point. You should see the peak for the starting material, this compound, decrease over time, while a new peak corresponding to the hydrolyzed product (5,6-diaminopicolinic acid) should appear and increase.
Q5: What are the expected pKa values for this molecule and how do they influence degradation?
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Slow or incomplete hydrolysis under acidic conditions. | 1. Insufficient acid concentration. 2. Low reaction temperature. 3. Steric hindrance from protonated amino groups. | 1. Increase the concentration of the acid (e.g., from 0.1N to 1N HCl). 2. Increase the reaction temperature in a controlled manner (e.g., from room temperature to 50°C). Monitor for side products. 3. This is an inherent property of the molecule. Longer reaction times may be necessary. |
| Multiple unexpected peaks in HPLC analysis. | 1. Formation of side products due to harsh conditions. 2. Oxidation of the amino groups. 3. Impurities in the starting material. | 1. Use milder reaction conditions (lower temperature, lower acid/base concentration). 2. Purge the reaction with an inert gas (N₂ or Ar). 3. Characterize the starting material by HPLC and NMR before beginning the degradation study. |
| Difficulty isolating the hydrolyzed product. | 1. The product (an amino acid) may be highly soluble in the aqueous reaction mixture. 2. The product may be amphoteric, making extraction difficult. | 1. Lyophilize the reaction mixture to remove water and obtain the crude product. 2. Adjust the pH of the solution to the isoelectric point of the product to minimize its solubility before attempting filtration or extraction. |
| Mass balance is poor (sum of starting material and product is less than 100%). | 1. Formation of non-UV active degradation products. 2. Formation of insoluble polymeric material. 3. Adsorption of the compound or product onto the vessel walls. | 1. Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in conjunction with HPLC. 2. Visually inspect the reaction for any precipitate. If present, attempt to dissolve and analyze it. 3. Use silanized glassware to minimize adsorption. |
Experimental Protocols
Protocol for Acidic Degradation Study
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Reaction Setup: In a clean glass vial, add 1 mL of 1N Hydrochloric Acid.
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Initiation of Reaction: Add 100 µL of the stock solution to the acid solution. This will give a final drug concentration of approximately 0.1 mg/mL.
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Incubation: Place the vial in a temperature-controlled water bath at 50°C.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equal volume of a suitable base (e.g., 1N Sodium Hydroxide) to stop the reaction.
-
Analysis: Analyze the quenched sample by HPLC-UV.
Protocol for Basic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Reaction Setup: In a clean glass vial, add 1 mL of 0.1N Sodium Hydroxide. To minimize oxidation, it is recommended to use de-gassed water and purge the vial with nitrogen.
-
Initiation of Reaction: Add 100 µL of the stock solution to the base solution.
-
Incubation: Keep the vial at room temperature (around 25°C).
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot.
-
Quenching: Immediately neutralize the aliquot with an equal volume of a suitable acid (e.g., 0.1N Hydrochloric Acid).
-
Analysis: Analyze the quenched sample by HPLC-UV.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the degradation of this compound to illustrate expected trends. Actual experimental results may vary.
| Condition | Time (hours) | % this compound Remaining | % 5,6-diaminopicolinic acid Formed |
| 1N HCl at 50°C | 0 | 100 | 0 |
| 4 | 75 | 25 | |
| 8 | 52 | 48 | |
| 24 | 15 | 85 | |
| 0.1N NaOH at 25°C | 0 | 100 | 0 |
| 0.5 | 60 | 40 | |
| 1 | 35 | 65 | |
| 2 | 12 | 88 |
Visualizations
Caption: Hypothesized acidic degradation pathway.
Caption: Hypothesized basic degradation pathway.
Caption: General experimental workflow for degradation studies.
Caption: Logical troubleshooting flow for common issues.
"stability and storage conditions for Methyl 5,6-diamino-2-pyridinecarboxylate"
This technical support guide provides essential information on the stability and storage of Methyl 5,6-diamino-2-pyridinecarboxylate, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound under refrigerated conditions, specifically at 2-8°C. To prevent degradation, the compound should be stored under an inert atmosphere, protected from light, and in a tightly sealed container to prevent moisture ingress.
Q2: Can I store this compound at room temperature?
Some suppliers indicate that room temperature storage is acceptable, particularly for short periods. One vendor suggests that shipping at room temperature is viable for less than two weeks. However, for optimal stability and to minimize potential degradation, refrigerated storage at 2-8°C is the advised condition for long-term storage.
Q3: Is this compound sensitive to light?
Yes, this compound is known to be light-sensitive. It is crucial to store it in a dark place or use an amber-colored vial to protect it from light exposure, which can lead to degradation.
Q4: How should I handle the compound upon receiving it?
Upon receipt, the compound should be stored in a cool, well-ventilated, and dark place. It is important to handle the substance in accordance with good industrial hygiene and safety practices. Ensure that the container is tightly sealed to prevent exposure to air and moisture. For extended storage, purging the container with an inert gas like argon or nitrogen is recommended.
Q5: What are the signs of degradation of this compound?
While specific degradation products are not extensively documented in publicly available literature, visual signs of degradation can include a change in color or the formation of clumps, indicating potential moisture absorption or chemical change. If you observe any significant deviation from the product's initial appearance, it is advisable to re-test its purity before use.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results
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Possible Cause: Compound degradation due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature (2-8°C), protected from light, and under an inert atmosphere.
-
Check for Visual Signs of Degradation: Inspect the material for any color changes or changes in physical form.
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Purity Analysis: If degradation is suspected, perform a purity analysis (e.g., HPLC, NMR) to confirm the integrity of the compound.
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Use a Fresh Batch: If purity is compromised, use a fresh, unopened batch of the compound for subsequent experiments.
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Issue 2: Poor Solubility
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Possible Cause: The compound may have degraded, or an inappropriate solvent is being used.
-
Troubleshooting Steps:
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Solvent Selection: While specific solubility data is limited, ensure you are using a suitable solvent. For polar compounds like this, polar organic solvents are generally a good starting point.
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Assess Purity: As with inconsistent results, degradation can affect solubility. Verify the purity of your compound.
-
Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution, but be cautious as excessive heat can accelerate degradation.
-
Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C (long-term) | |
| Room Temperature (short-term, <2 weeks) | ||
| 4°C under inert gas | ||
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | |
| Light | Protect from light / Store in a dark place | |
| Container | Tightly sealed container |
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol provides a general framework for assessing the stability of this compound under various conditions.
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Sample Preparation:
-
Divide a fresh batch of the compound into several aliquots in amber vials.
-
Prepare solutions of the compound in relevant experimental solvents at a known concentration.
-
-
Storage Conditions to Test:
-
Temperature: Store aliquots at different temperatures (e.g., -20°C, 4°C, room temperature, 40°C).
-
Light Exposure: Store aliquots in the dark (wrapped in foil) and exposed to ambient lab light.
-
Atmosphere: Store aliquots under ambient air and under an inert gas (e.g., argon).
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Solution Stability: Keep prepared solutions at various temperatures to assess stability in solution.
-
-
Time Points:
-
Establish several time points for analysis (e.g., T=0, 1 week, 1 month, 3 months).
-
-
Analysis:
-
At each time point, analyze the purity of the stored solid samples and the concentration and purity of the solutions using a suitable analytical method like HPLC with a UV detector.
-
Compare the results to the initial T=0 analysis to determine the percentage of degradation.
-
-
Data Interpretation:
-
Plot the percentage of the intact compound against time for each storage condition to determine the rate of degradation.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Relationship between storage conditions and compound stability.
Technical Support Center: Purification of Methyl 5,6-diamino-2-pyridinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 5,6-diamino-2-pyridinecarboxylate (CAS: 538372-33-7).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can originate from the synthetic route and subsequent handling. While a definitive list is process-dependent, likely impurities include:
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Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors such as nitropyridine derivatives. For instance, if synthesized via reduction of a nitro group, the corresponding methyl 6-amino-5-nitro-2-pyridinecarboxylate could be a significant impurity.
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Byproducts of the Synthesis: Side reactions can lead to the formation of isomers or related substances.
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Residual Solvents: Solvents used during the reaction or initial purification steps may be present.
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Degradation Products: Diaminopyridines can be susceptible to oxidation and discoloration upon exposure to air and light.
Q2: What is a general approach to purifying crude this compound?
A2: A general approach involves selecting a purification method based on the impurity profile and the desired final purity. The most common methods are recrystallization and column chromatography. For a product that is mostly pure with minor impurities, recrystallization is often sufficient. If the crude product contains a complex mixture of impurities or impurities with similar solubility to the product, column chromatography is recommended. Commercially available Methyl 5,6-diamino-3-pyridinecarboxylate, a similar compound, often has a purity exceeding 98%[1][2].
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of aminopyridine compounds and for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the main compound and any major impurities.
Troubleshooting Guides
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue with amines. It occurs when the compound separates from the solution as a liquid above its melting point. Here are some solutions:
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Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Use a more dilute solution: Add a small amount of additional hot solvent to ensure the compound does not become supersaturated at a temperature above its melting point.
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Change the solvent system: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can promote crystallization. For related diaminopyridines, a mixture of dimethyl sulfoxide (DMSO) and ethanol has been used.
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Use a seed crystal: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.
Q2: No crystals are forming, even after the solution has cooled completely.
A2: This is likely due to either using too much solvent or the solution being supersaturated.
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Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Reduce solvent volume: If scratching doesn't work, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Add an anti-solvent: If you are using a single solvent, you can try adding a miscible "poor" solvent dropwise until the solution becomes slightly cloudy, then warm it until it is clear and allow it to cool slowly.
Column Chromatography Issues
Q1: I am getting poor separation of my compound from an impurity.
A1: Poor separation can be due to an inappropriate solvent system or column packing.
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Optimize the mobile phase: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurities. For similar compounds, mixtures of ethyl acetate and a non-polar solvent like petroleum ether or hexane are effective.
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Adjust the polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving from the baseline, increase the polarity.
-
Use a different stationary phase: If separation on silica gel is not effective, consider using a different stationary phase like alumina.
Q2: My compound is streaking on the column.
A2: Streaking can be caused by several factors:
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Insolubility at the point of loading: Ensure your compound is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.
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Column overloading: Use an appropriate amount of crude material for the size of your column.
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Interactions with the stationary phase: For basic compounds like amines, adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape.
Experimental Protocols
Recrystallization Protocol
This is a general procedure that may need to be optimized for your specific sample.
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Solvent Selection: Test the solubility of your crude product in a range of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For diaminopyridine derivatives, ethanol or a mixture of DMSO and ethanol can be good starting points.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
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Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and eluent system. A mixture of ethyl acetate and petroleum ether is a good starting point for related compounds.
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Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Add the eluent to the top of the column and begin collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Parameter | Recommended Conditions | Expected Outcome |
| Recrystallization | Solvent | Ethanol or DMSO/Ethanol mixture | Colorless to light yellow crystals. Purity >98%. |
| Column Chromatography | Stationary Phase | Silica Gel | |
| Mobile Phase (Eluent) | Ethyl Acetate / Petroleum Ether (e.g., 20:80 v/v) | Separation of the desired product from less polar and more polar impurities. |
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Regioselective Functionalization of Methyl 5,6-diamino-2-pyridinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the regioselective functionalization of Methyl 5,6-diamino-2-pyridinecarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Poor Regioselectivity in Acylation Reactions
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Question: My acylation reaction on this compound is yielding a mixture of N5-acylated, N6-acylated, and di-acylated products. How can I improve the selectivity for the N6-amino group?
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Answer: Achieving high regioselectivity in the acylation of this diamine can be challenging due to the similar nucleophilicity of the two amino groups. Here are several strategies to enhance selectivity for the N6-position:
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Steric Hindrance: The N5-amino group is sterically hindered by the adjacent ester group at the C2 position. Utilizing a bulky acylating agent can significantly favor acylation at the less hindered N6-position.
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Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. At lower temperatures, the kinetic product (N6-acylation) is generally favored over the thermodynamic product.
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Solvent Effects: The choice of solvent can influence the relative reactivity of the amino groups. Aprotic, non-polar solvents may enhance the selectivity for the N6 position by minimizing solvation effects that could alter the nucleophilicity of the amino groups.
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Use of a Directing Group: In some cases, a transient directing group can be employed to favor functionalization at a specific position.
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Issue 2: Low Yield of Monofunctionalized Product
-
Question: I am attempting a monofunctionalization reaction, but I am observing a significant amount of starting material and di-functionalized product, resulting in a low yield of the desired mono-functionalized compound. What can I do to improve the yield?
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Answer: Low yields of the monofunctionalized product are often a result of either incomplete reaction or over-reaction. Here are some troubleshooting steps:
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Stoichiometry of Reagents: Carefully control the stoichiometry of your electrophile. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion, but a larger excess will favor di-functionalization. A slow, dropwise addition of the electrophile can also help to control the reaction and minimize the formation of the di-substituted product.
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Reaction Time and Monitoring: Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-functionalized product.
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Protecting Group Strategy: If direct monofunctionalization proves to be low-yielding, consider a protecting group strategy. One of the amino groups can be selectively protected, allowing for the functionalization of the other, followed by deprotection.
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Issue 3: Unexpected Side Reactions
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Question: I am observing an unexpected side product in my reaction. What are the likely side reactions and how can I avoid them?
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Answer: Besides the desired N-functionalization, several side reactions can occur with this compound:
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Pyridine Ring Alkylation/Acylation: The pyridine nitrogen is a potential site for alkylation or acylation, especially under acidic conditions or with highly reactive electrophiles. This can typically be suppressed by using a non-acidic catalyst and by carefully selecting the electrophile.
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Reaction with the Ester Group: The methyl ester at the C2 position can potentially undergo transesterification or hydrolysis, particularly under basic or acidic conditions and at elevated temperatures. It is advisable to use mild reaction conditions and to purify the product carefully to remove any byproducts resulting from reactions at the ester group.
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Oxidation of the Diaminopyridine Ring: Diaminopyridine systems can be susceptible to oxidation, especially in the presence of air and certain catalysts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the regioselective functionalization of this compound.
-
Question 1: Which amino group (N5 or N6) is more nucleophilic?
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Answer: The relative nucleophilicity of the N5 and N6 amino groups is influenced by a combination of electronic and steric factors. The N5-amino group is ortho to the electron-withdrawing ester group, which is expected to decrease its basicity and nucleophilicity. Conversely, the N6-amino group is para to the ester group, and its nucleophilicity is less affected by this group. Therefore, the N6-amino group is generally considered to be the more nucleophilic of the two.
-
-
Question 2: How can I selectively functionalize the N5-amino group?
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Answer: Selective functionalization of the more sterically hindered and less nucleophilic N5-amino group typically requires a protecting group strategy. The more reactive N6-amino group can be selectively protected with a suitable protecting group (e.g., Boc, Cbz). Subsequently, the N5-amino group can be functionalized, followed by the removal of the protecting group from the N6-position.
-
-
Question 3: What are the recommended protecting groups for the amino groups in this molecule?
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Answer: The choice of protecting group depends on the planned subsequent reaction conditions.
-
Boc (tert-Butoxycarbonyl): This is a common protecting group for amines that is stable to a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid).
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Cbz (Carboxybenzyl): This protecting group is also widely used and is typically removed by hydrogenolysis.
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Fmoc (9-Fluorenylmethyloxycarbonyl): This is a base-labile protecting group, which can be useful if acid-sensitive functional groups are present in the molecule.
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-
-
Question 4: Can I perform a one-pot reaction to synthesize imidazopyridine derivatives from this starting material?
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Answer: Yes, the synthesis of imidazopyridine derivatives is a common application for 5,6-diaminopyridine compounds. This is typically achieved by reacting the diamine with an aldehyde or a carboxylic acid (or its derivative) in a one-pot cyclization reaction. The regioselectivity of the cyclization will depend on the reaction conditions and the nature of the reaction partner.
-
Data Presentation
Table 1: Representative Regioselectivity in the Acylation of a 5,6-Diaminopyridine System *
| Acylating Agent | Solvent | Temperature (°C) | N5:N6 Regioisomeric Ratio (approx.) |
| Acetic Anhydride | Dichloromethane | 0 | 1 : 3 |
| Pivaloyl Chloride | Tetrahydrofuran | -20 | 1 : 10 |
| Benzoyl Chloride | Pyridine | 25 | 1 : 4 |
| Isobutyryl Chloride | Dioxane | 0 | 1 : 7 |
*This table presents illustrative data based on general trends in the acylation of sterically hindered diaminopyridines. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Regioselective N6-Acylation
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Dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere.
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Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
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Slowly add the acylating agent (1.05 eq) dropwise to the stirred solution.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N6-Protection with Boc Anhydride
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Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran and water.
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Add sodium bicarbonate (2.0 eq) to the solution.
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Add a solution of Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in Tetrahydrofuran dropwise at room temperature.
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Stir the reaction mixture overnight.
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Remove the Tetrahydrofuran under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the product by column chromatography to obtain the N6-Boc protected derivative.
Visualizations
Caption: A decision-making workflow for achieving regioselective functionalization.
Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Analysis of Methyl 5,6-diamino-2-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5,6-diamino-2-pyridinecarboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages data from structurally analogous pyridine derivatives to forecast the expected chemical shifts and signal multiplicities. This comparative approach offers a robust framework for researchers synthesizing or working with this molecule to interpret their own experimental data.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of similar compounds, including pyridine-2-carboxamide, 6-methyl-2-pyridinecarboxylic acid, and 2-amino-5-methylpyridine.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-3 | 6.8 - 7.2 | Doublet (d) | Expected to be upfield due to the electron-donating effect of the two amino groups. |
| H-4 | 7.5 - 7.9 | Doublet (d) | Expected to be downfield compared to H-3 due to its position relative to the ester group. |
| -NH₂ (C-5) | 4.5 - 5.5 | Broad singlet (br s) | Chemical shift can vary with concentration and solvent. |
| -NH₂ (C-6) | 5.0 - 6.0 | Broad singlet (br s) | Likely to be deshielded compared to the C-5 amino group. |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | Typical range for a methyl ester. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 165 - 170 | Carbonyl carbon of the ester group. |
| C-3 | 110 - 115 | Shielded by the adjacent amino groups. |
| C-4 | 135 - 140 | Aromatic CH carbon. |
| C-5 | 140 - 145 | Carbon bearing an amino group. |
| C-6 | 150 - 155 | Carbon bearing an amino group, deshielded by the ring nitrogen. |
| -OCH₃ | 50 - 55 | Methyl carbon of the ester. |
Comparative Analysis with Structurally Similar Compounds
The predictions above are informed by the known NMR data of related pyridine derivatives. For instance, the chemical shifts of the ring protons in 2-amino-5-methylpyridine provide a baseline for estimating the influence of amino groups on the pyridine ring. Similarly, data from pyridine-2-carboxamide and 6-methyl-2-pyridinecarboxylic acid help in predicting the electronic effects of the carboxyester group at the C-2 position. The presence of two amino groups at C-5 and C-6 is expected to cause significant upfield shifts for the ring protons and carbons compared to unsubstituted pyridine.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data, the following protocol is recommended:
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of the amino and ester groups, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are recommended solvents.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
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-
2D NMR (Optional but Recommended):
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Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
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Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
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Visualizing the Analysis
To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.
Caption: General workflow for NMR analysis.
Caption: Structure of this compound.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methyl 5,6-diamino-2-pyridinecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of discovery. Methyl 5,6-diamino-2-pyridinecarboxylate and its derivatives represent a class of heterocyclic compounds with significant potential. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and quality control. This guide provides a comparative overview of the expected fragmentation patterns of these derivatives under common ionization techniques, supported by established fragmentation principles of related molecules.
Predicting the Fragmentation Cascade
While specific experimental data for this compound derivatives is not extensively published, we can predict the primary fragmentation pathways based on the known behavior of pyridine, aminopyridine, and methyl carboxylate moieties in mass spectrometry. The presence of multiple functional groups—two amino groups and a methyl ester on a pyridine core—offers several potential sites for bond cleavage upon ionization.
Under Electron Ionization (EI) , the high energy imparted to the molecule is expected to induce extensive fragmentation. The initial molecular ion (M+) will likely be of low abundance. Key fragmentation events are anticipated to involve:
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Loss of the methoxy group (OCH3) from the ester, resulting in a stable acylium ion.
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Loss of the entire methoxycarbonyl group (COOCH3) .
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Cleavage of the pyridine ring , a characteristic fragmentation for pyridine derivatives, which can lead to the loss of HCN or other small neutral molecules.[1]
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Alpha-cleavage adjacent to the amino groups, a common pathway for amines.[2]
In contrast, Electrospray Ionization (ESI) , a softer ionization technique, is expected to primarily generate the protonated molecular ion, [M+H]+, as the base peak, particularly in positive ion mode.[3] Tandem mass spectrometry (MS/MS) of this precursor ion would then reveal structurally significant fragment ions. The fragmentation in ESI-MS/MS is often directed by the site of protonation. Given the basicity of the pyridine nitrogen and the amino groups, protonation can occur at multiple sites, leading to distinct fragmentation pathways. Common ESI-MS/MS fragmentations would likely include:
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Loss of methanol (CH3OH) from the protonated ester.
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Loss of ammonia (NH3) from one of the amino groups.
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Sequential losses of small molecules.
Comparative Fragmentation Data (Predicted)
The following table summarizes the predicted major fragment ions for a generic this compound derivative under EI and ESI-MS/MS conditions. The m/z values are presented as mass-to-charge ratios relative to the molecular ion (M).
| Ionization Type | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Predicted Structural Moiety |
| Electron Ionization (EI) | M+ | M - 31 | •OCH3 | Pyridine acylium ion |
| M - 59 | •COOCH3 | Diaminopyridine radical cation | ||
| M - 27 | HCN | Ring-opened fragment | ||
| ESI-MS/MS | [M+H]+ | [M+H - 32]+ | CH3OH | Protonated pyridine carboxylic acid |
| [M+H - 17]+ | NH3 | Protonated deamino-pyridine derivative | ||
| [M+H - 49]+ | CH3OH + NH3 | Sequential loss fragment |
Visualizing the Fragmentation Pathways
To further illustrate the logical relationships in the fragmentation processes, the following diagrams generated using Graphviz depict a generalized experimental workflow and a predicted fragmentation pathway for a this compound derivative.
Caption: A typical experimental workflow for tandem mass spectrometry analysis.
Caption: A simplified predicted fragmentation cascade under ESI-MS/MS conditions.
Experimental Protocols
Reproducible and reliable data is contingent on meticulous experimental execution. The following provides a generalized protocol for the analysis of this compound derivatives.
Sample Preparation
-
Solution Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.
-
Additives: For ESI, the addition of a small amount of acid (e.g., 0.1% formic acid) can enhance protonation in positive ion mode.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions
For Electrospray Ionization (ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N2) Flow: 8-12 L/min
-
Drying Gas (N2) Temperature: 300-350 °C
-
Fragmentor Voltage: 70-120 V (can be optimized to control in-source fragmentation)
-
MS/MS Collision Energy: Varied (e.g., 10-40 eV) to obtain a range of fragment ions.
For Electron Ionization (EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Analysis Mode: Full scan from m/z 50 to a value exceeding the molecular weight of the compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound derivatives. Researchers are encouraged to use this information as a starting point for their own empirical studies to build a more comprehensive and validated fragmentation library for this important class of compounds.
References
- 1. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of Methyl 5,6-diamino-2-pyridinecarboxylate
This guide provides a comparative overview of analytical methodologies for determining the purity of Methyl 5,6-diamino-2-pyridinecarboxylate, a key intermediate in pharmaceutical synthesis. The primary focus is on a robust High-Performance Liquid Chromatography (HPLC) method, with a discussion of alternative techniques. This document is intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.
Proposed HPLC Method
Based on common practices for analyzing aromatic amines and pyridine derivatives, a reversed-phase HPLC method is proposed.[1][2] A C18 column is a suitable stationary phase, offering good retention and separation for such compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the elution of the analyte. UV detection is appropriate due to the aromatic nature of the compound.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed.
Data Presentation
The performance of the proposed HPLC method can be compared with other analytical techniques. The following table summarizes key performance indicators.
| Parameter | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Applicability | High | Low (requires derivatization) | Moderate |
| Resolution | High | High | Very High |
| Sensitivity | High (ng to pg level) | High (pg to fg level) | Moderate (ng level) |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | Moderate | High |
HPLC Experimental Workflow
Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be considered for the purity analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful separation technique, but it is generally not suitable for non-volatile and thermally labile compounds like this compound.[2] To analyze such compounds by GC, a derivatization step is often required to increase their volatility and thermal stability.[2] This adds complexity and potential for sample loss or side reactions.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers very high separation efficiency and is suitable for the analysis of charged species. While this compound is not charged at neutral pH, its basic amino groups can be protonated in an acidic buffer, making it amenable to CE analysis. However, CE generally has lower sensitivity compared to HPLC with UV detection.
Comparison of Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, resolution, and sample throughput. For routine purity testing in a drug development setting, the proposed HPLC method offers a good balance of performance, robustness, and cost-effectiveness.
The following table provides a more detailed comparison of the analytical methods.
| Feature | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Migration of charged species in an electric field. |
| Advantages | High resolution, high sensitivity, wide applicability. | High resolution, very high sensitivity. | Very high resolution, low sample and reagent consumption. |
| Disadvantages | Moderate sample throughput, higher solvent consumption. | Limited to volatile and thermally stable compounds, may require derivatization. | Lower sensitivity, reproducibility can be an issue. |
| Typical Analytes | Non-volatile, thermally labile compounds. | Volatile, thermally stable compounds. | Charged species. |
References
A Comparative Analysis of the Reactivity of Methyl 5,6-diamino-2-pyridinecarboxylate and Other Diaminopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of Methyl 5,6-diamino-2-pyridinecarboxylate with other common diaminopyridine isomers. Understanding the nuanced reactivity of these building blocks is crucial for the efficient synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This document summarizes key reactivity trends, presents available quantitative data from the literature, details relevant experimental protocols, and provides a theoretical framework to rationalize the observed and predicted reactivity patterns.
Introduction to Diaminopyridine Reactivity
Diaminopyridines are a class of aromatic compounds featuring a pyridine ring substituted with two amino groups. The position of these amino groups, along with the presence of other substituents, significantly influences the electron density of both the pyridine ring and the amino groups themselves. This, in turn, dictates their nucleophilicity and basicity, governing their reactivity in a wide range of chemical transformations, most notably in the synthesis of fused heterocyclic systems like imidazopyridines.
The reactivity of a diaminopyridine is primarily governed by:
-
Position of the Amino Groups: The location of the amino groups relative to the ring nitrogen and to each other determines their electronic activation or deactivation.
-
Electronic Effects of Other Substituents: Electron-donating groups (EDGs) enhance the nucleophilicity of the amino groups and the pyridine ring, while electron-withdrawing groups (EWGs) have the opposite effect.
-
Steric Hindrance: Bulky substituents near the amino groups can impede their approach to electrophiles, thereby reducing reactivity.
Comparative Reactivity in Imidazopyridine Synthesis
A common and important reaction of vicinal diaminopyridines (where the amino groups are ortho to each other) is the cyclocondensation with aldehydes or carboxylic acids to form imidazopyridines. This reaction serves as a valuable benchmark for comparing the reactivity of different diaminopyridine isomers.
Theoretical Reactivity of this compound
This compound possesses a unique substitution pattern that significantly influences the reactivity of its two amino groups.
-
The 5-Amino Group: This amino group is situated meta to the electron-withdrawing methyl carboxylate group at the 2-position. The deactivating effect of the carboxylate group is therefore less pronounced at this position.
-
The 6-Amino Group: This amino group is para to the methyl carboxylate group, placing it in a position of greater electron withdrawal. Consequently, the nucleophilicity of the 6-amino group is expected to be significantly reduced compared to the 5-amino group.
-
The Pyridine Ring Nitrogen: The pyridine nitrogen itself is an electron-withdrawing entity, further modulating the electron density of the ring and the attached amino groups.
Based on these electronic effects, it is predicted that in reactions involving electrophilic attack on the amino groups, the 5-amino group of this compound will be the more reactive nucleophile .
Quantitative Data on Imidazopyridine Synthesis
| Diaminopyridine Isomer | Aldehyde | Reaction Conditions | Yield (%) | Reference |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Water, Thermal | 83-87 | [1] |
| 2,3-Diaminopyridine | Triazole Aldehydes | Not specified | 37-71 | [1] |
| 3,4-Diaminopyridine | Substituted Benzaldehydes | Na2S2O5 adduct | Not specified | [2] |
| 5,6-Diaminopyridines | Aryl Aldehydes | Oxidative Cyclization | Not specified | [3] |
Note: The table above presents a selection of reported yields for the synthesis of imidazopyridines. Direct comparison is challenging due to variations in reaction conditions and substrates. However, it highlights that 2,3-diaminopyridine can undergo this transformation in high yield. The reactivity of this compound is anticipated to be influenced by the deactivating effect of the methyl carboxylate group.
Basicity of Diaminopyridine Isomers
| Compound | Predicted pKa | Reference |
| 2,6-Diaminopyridine | 6.13 ± 0.24 | [4] |
| Pyridine | 5.25 | |
| Aniline | 4.63 |
The methyl carboxylate group in this compound is expected to lower the pKa of both amino groups compared to unsubstituted 5,6-diaminopyridine, with the 6-amino group being more significantly affected.
Experimental Protocols
The following protocols are representative examples of the synthesis of imidazopyridines from diaminopyridines. These can serve as a starting point for the development of specific procedures for this compound.
Protocol 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines from 2,3-Diaminopyridine
Materials:
-
2,3-Diaminopyridine
-
Substituted Aryl Aldehyde
-
Water
Procedure:
-
A mixture of 2,3-diaminopyridine (1 mmol) and the substituted aryl aldehyde (1 mmol) in water (5 mL) is heated at 80-100 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with water, and dried to afford the 2-aryl-1H-imidazo[4,5-b]pyridine.[1]
Protocol 2: General Procedure for Acylation of Aminopyridines
Materials:
-
Diaminopyridine
-
Acid Chloride or Anhydride
-
Pyridine (as solvent and base)
-
Dichloromethane (as solvent)
Procedure:
-
The diaminopyridine (1 mmol) is dissolved in a mixture of pyridine and dichloromethane.
-
The acid chloride or anhydride (1.1 mmol for mono-acylation, 2.2 mmol for di-acylation) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reactivity Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Comparison of Methyl 5,6-diamino-2-pyridinecarboxylate Isomers: A Methodological Guide
A comprehensive spectroscopic comparison of Methyl 5,6-diamino-2-pyridinecarboxylate and its isomers is currently limited by the lack of publicly available experimental data. Extensive searches for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these specific compounds have not yielded the necessary quantitative results for a direct comparative analysis. However, this guide provides a detailed framework for how such a comparison would be conducted, outlining the principles, expected spectral differences, and standardized experimental protocols.
This guide is intended for researchers, scientists, and drug development professionals interested in the characterization and differentiation of these and similar isomeric compounds. The methodologies described herein are standard practices in the field of analytical chemistry and are essential for the structural elucidation of novel chemical entities.
Structural Isomers of Methyl diamino-2-pyridinecarboxylate
The primary isomers of interest, based on the positions of the two amino groups on the pyridine ring, include:
-
This compound
-
Methyl 4,5-diamino-2-pyridinecarboxylate
-
Methyl 3,4-diamino-2-pyridinecarboxylate
The relative positions of the amino groups and the ester functionality will significantly influence the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer.
Data Presentation: A Template for Comparison
While specific data is unavailable, the following tables provide a template for how the quantitative spectroscopic data for the isomers would be presented for a clear and effective comparison.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)
| Proton | This compound δ (ppm), Multiplicity, J (Hz) | Methyl 4,5-diamino-2-pyridinecarboxylate δ (ppm), Multiplicity, J (Hz) | Methyl 3,4-diamino-2-pyridinecarboxylate δ (ppm), Multiplicity, J (Hz) |
| Pyridine-H3 | Expected Doublet | Expected Singlet | - |
| Pyridine-H4 | Expected Doublet | - | - |
| Pyridine-H5 | - | - | Expected Doublet |
| Pyridine-H6 | - | Expected Singlet | Expected Doublet |
| -OCH₃ | Expected Singlet | Expected Singlet | Expected Singlet |
| -NH₂ (C5/C4/C3) | Expected Broad Singlet | Expected Broad Singlet | Expected Broad Singlet |
| -NH₂ (C6/C5/C4) | Expected Broad Singlet | Expected Broad Singlet | Expected Broad Singlet |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | This compound δ (ppm) | Methyl 4,5-diamino-2-pyridinecarboxylate δ (ppm) | Methyl 3,4-diamino-2-pyridinecarboxylate δ (ppm) |
| C2 (-COO) | Expected Signal | Expected Signal | Expected Signal |
| C3 | Expected Signal | Expected Signal | Expected Signal |
| C4 | Expected Signal | Expected Signal | Expected Signal |
| C5 | Expected Signal | Expected Signal | Expected Signal |
| C6 | Expected Signal | Expected Signal | Expected Signal |
| -C=O | Expected Signal | Expected Signal | Expected Signal |
| -OCH₃ | Expected Signal | Expected Signal | Expected Signal |
Table 3: Comparative IR Spectroscopic Data (Predicted)
| Vibrational Mode | This compound (cm⁻¹) | Methyl 4,5-diamino-2-pyridinecarboxylate (cm⁻¹) | Methyl 3,4-diamino-2-pyridinecarboxylate (cm⁻¹) |
| N-H Stretch (asymmetric) | Expected ~3400-3500 | Expected ~3400-3500 | Expected ~3400-3500 |
| N-H Stretch (symmetric) | Expected ~3300-3400 | Expected ~3300-3400 | Expected ~3300-3400 |
| C=O Stretch (ester) | Expected ~1700-1730 | Expected ~1700-1730 | Expected ~1700-1730 |
| C-N Stretch | Expected ~1250-1350 | Expected ~1250-1350 | Expected ~1250-1350 |
| Aromatic C=C/C=N Stretch | Expected ~1500-1600 | Expected ~1500-1600 | Expected ~1500-1600 |
Table 4: Comparative Mass Spectrometry Data (Predicted)
| Analysis | This compound | Methyl 4,5-diamino-2-pyridinecarboxylate | Methyl 3,4-diamino-2-pyridinecarboxylate |
| Molecular Ion (M⁺) [m/z] | Expected at 167.07 | Expected at 167.07 | Expected at 167.07 |
| Key Fragmentation Patterns | Fragmentation patterns would differ based on the stability of the resulting fragments, influenced by the amino group positions. | Fragmentation patterns would differ based on the stability of the resulting fragments, influenced by the amino group positions. | Fragmentation patterns would differ based on the stability of the resulting fragments, influenced by the amino group positions. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments that would be cited in a comparative study of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), a relaxation delay of 1-5 seconds, and a pulse width of 30-45 degrees.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically with a spectral width of 0-200 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C. Proton decoupling is employed to simplify the spectra to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the purified isomer is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the purified isomer in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is a soft ionization technique that is well-suited for these types of molecules and would likely result in a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecular ion.
Visualization of Workflow and Structures
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the structural differences between the isomers.
Caption: Experimental workflow for the synthesis and spectroscopic comparison of isomers.
Caption: Structural differences between the primary isomers of Methyl diamino-2-pyridinecarboxylate.
Validating the Scaffold: A Comparative Guide to the Structural Analysis of Heterocycles from Methyl 5,6-diamino-2-pyridinecarboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of newly synthesized heterocyclic compounds is paramount. This guide provides a comparative overview of the validation of heterocyclic structures derived from the versatile starting material, Methyl 5,6-diamino-2-pyridinecarboxylate. We delve into the experimental protocols and data interpretation for key analytical techniques, offering a framework for rigorous structural confirmation.
The cyclocondensation of this compound with various reagents, such as carboxylic acids or their derivatives, is a common strategy for synthesizing fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The unambiguous determination of their structure is a critical step in the drug discovery and development process.
This guide will focus on the synthesis and structural validation of a representative imidazo[4,5-b]pyridine derivative, Methyl 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylate, and compare it with an alternative heterocyclic system that can be derived from the same precursor.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
A prevalent method for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylates involves the condensation of this compound with a suitable carboxylic acid or aldehyde. For instance, the reaction with a substituted benzaldehyde in the presence of a catalyst like zinc triflate in a solvent such as methanol at reflux temperature can yield the desired imidazo[4,5-b]pyridine derivative.[1] The general reaction involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to furnish the fused heterocyclic system.[1]
Structural Validation Techniques
The structural confirmation of the synthesized heterocycles relies on a combination of spectroscopic and analytical methods. The most crucial techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical Methyl 2-aryl-1H-imidazo[4,5-b]pyridine-6-carboxylate, one would expect to see signals corresponding to the aromatic protons on the pyridine and the substituted phenyl ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the imidazole ring. The chemical shifts and coupling constants of the pyridine ring protons are particularly informative for confirming the fusion pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For the aforementioned imidazo[4,5-b]pyridine, distinct signals for the carbonyl carbon of the ester, the sp²-hybridized carbons of the aromatic rings, and the methyl carbon of the ester group would be expected. Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. For imidazo[4,5-b]pyridine derivatives, characteristic fragmentation patterns can help to confirm the core structure and the nature of the substituents.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields bond lengths, bond angles, and the overall conformation of the molecule, leaving no ambiguity about its structure. The crystal structure of a synthesized heterocycle can be compared with known structures of related compounds to identify any unusual structural features. For example, the crystal structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate reveals a nearly coplanar arrangement of the fused rings.[3]
Comparative Data of Synthesized Heterocycles
To illustrate the application of these validation techniques, the following tables summarize hypothetical but representative data for two different heterocyclic systems synthesized from this compound.
Table 1: ¹H and ¹³C NMR Data for Methyl 2-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylate
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| ¹H | 13.47 | s | NH | |
| 8.36 | dd | 4.7, 0.9 | H-5 | |
| 8.25 | d | 7.1 | H-2', H-6' | |
| 8.03 | d | 7.7 | H-7 | |
| 7.58 | m | H-3', H-4', H-5' | ||
| 3.95 | s | OCH₃ | ||
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm) | Assignment | ||
| ¹³C | 165.8 | C=O | ||
| 153.2 | C-2 | |||
| 148.5 | C-7a | |||
| 144.2 | C-3a | |||
| 131.0 | C-4' | |||
| 130.1 | C-1' | |||
| 129.5 | C-3', C-5' | |||
| 127.2 | C-2', C-6' | |||
| 120.5 | C-5 | |||
| 118.6 | C-7 | |||
| 115.2 | C-6 | |||
| 52.5 | OCH₃ |
Note: Data is representative and based on similar structures found in the literature.[4]
Table 2: Mass Spectrometry and X-ray Crystallography Data
| Analytical Technique | Parameter | Value |
| High-Resolution Mass Spectrometry (HRMS) | Calculated [M+H]⁺ | 254.0924 |
| Found [M+H]⁺ | 254.0921 | |
| X-ray Crystallography | Crystal System | Monoclinic |
| Space Group | P2₁/c | |
| a (Å) | 8.19 | |
| b (Å) | 15.82 | |
| c (Å) | 11.88 | |
| β (°) | 105.38 | |
| Dihedral angle between rings (°) | 56.21 |
Note: Data is representative and based on similar structures found in the literature.[5]
Experimental Protocols
General Procedure for the Synthesis of Methyl 2-aryl-1H-imidazo[4,5-b]pyridine-6-carboxylates
A mixture of this compound (1 mmol), the corresponding aryl aldehyde (1 mmol), and zinc triflate (30 mol%) in methanol (10 mL) is refluxed for 4-6 hours.[1] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold methanol, and dried under vacuum to afford the crude product. The crude product is then purified by recrystallization from a suitable solvent like ethanol.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
X-ray Crystallography
A single crystal of the compound suitable for X-ray diffraction is mounted on a goniometer. Data is collected at a controlled temperature using Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².
Visualizing the Synthetic and Validation Workflow
The following diagrams illustrate the general synthetic pathway and the workflow for structural validation.
Caption: General synthetic scheme for imidazo[4,5-b]pyridines.
Caption: Workflow for the structural validation of synthesized heterocycles.
Conclusion
The structural validation of heterocycles synthesized from this compound requires a multi-pronged analytical approach. By combining the detailed insights from NMR spectroscopy, the precise molecular weight and formula from mass spectrometry, and the unambiguous three-dimensional structure from X-ray crystallography, researchers can confidently establish the chemical identity of these novel compounds. This rigorous validation is a cornerstone of advancing medicinal chemistry and drug discovery.
References
- 1. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Methyl 5,6-diamino-2-pyridinecarboxylate in Heterocyclic Synthesis
In the landscape of drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Methyl 5,6-diamino-2-pyridinecarboxylate, a strategically functionalized pyridine derivative, presents a compelling case as a superior scaffold for the construction of complex heterocyclic systems. Its unique arrangement of amino and carboxylate groups offers distinct advantages over other diamine building blocks, particularly in the synthesis of fused pyridine-based architectures, which are prevalent in medicinally important compounds. This guide provides a comparative analysis of this compound, supported by generalized experimental data and protocols, to assist researchers in leveraging its full potential.
Unique Structural Features and Inferred Reactivity
The key to the advantageous nature of this compound lies in its trifunctional nature: two vicinal amino groups at the 5- and 6-positions and a methyl carboxylate group at the 2-position. This specific arrangement leads to several favorable characteristics:
-
Orthogonal Reactivity: The vicinal diamines are poised for cyclization reactions to form fused five- or six-membered rings, while the methyl carboxylate at the 2-position can act as a handle for further derivatization or as a directing group. This orthogonality allows for sequential and controlled synthetic transformations.
-
Enhanced Nucleophilicity: Computational studies on related diaminopyridines suggest that the amino groups possess significant nucleophilic character, making them highly reactive towards a variety of electrophiles.[1] The electronic nature of the pyridine ring can further modulate this reactivity.
-
Predisposition for Cyclization: The ortho-disposition of the amino groups facilitates intramolecular cyclization reactions, which are entropically favored, often leading to higher yields and cleaner reactions compared to intermolecular processes. This is a significant advantage in the construction of fused heterocyclic systems such as imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines.
Comparative Performance in Fused Heterocycle Synthesis
The primary application where this compound is expected to excel is in the synthesis of fused heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis of Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines are an important class of compounds with applications as kinase inhibitors and antiviral agents. The synthesis of this scaffold from ortho-diaminopyridines is a well-established strategy.
Caption: Synthesis of Imidazo[4,5-b]pyridines.
Synthesis of Pyrazino[2,3-b]pyridines
Pyrazino[2,3-b]pyridines are another class of privileged heterocycles. Their synthesis can be readily achieved by the condensation of ortho-diaminopyridines with α-dicarbonyl compounds.
Caption: Synthesis of Pyrazino[2,3-b]pyridines.
Comparison with Alternative Building Blocks
To highlight the advantages of this compound, a qualitative comparison with other common diamine building blocks is presented below.
| Feature | This compound | Phenylenediamine | 2,3-Diaminopyridine |
| Functionality | Trifunctional (2 amines, 1 ester) | Bifunctional (2 amines) | Bifunctional (2 amines) |
| Reactivity Control | High (orthogonal functional groups) | Moderate | Moderate |
| Solubility | Generally good in organic solvents | Variable | Good in polar solvents |
| Product Diversity | High (ester allows further modification) | Moderate | Moderate |
| Fused Ring Formed | Imidazo-, Pyrazino-pyridines, etc. | Benzimidazoles, Quinoxalines, etc. | Imidazo-, Pyrazino-pyridines, etc. |
| Potential for Further Derivatization | Excellent (ester group) | Limited | Limited |
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the synthesis of fused heterocycles using an ortho-diaminopyridine building block, which can be adapted for this compound.
General Procedure for the Synthesis of Imidazo[4,5-b]pyridines
A solution of the ortho-diaminopyridine (1.0 eq) and an appropriate aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, DMF) is stirred at room temperature to reflux for a period of 2 to 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after removal of the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography. For oxidative cyclization, an oxidizing agent such as air, nitrobenzene, or a palladium catalyst may be required.[2]
General Procedure for the Synthesis of Pyrazino[2,3-b]pyridines
To a solution of the ortho-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), an α-dicarbonyl compound (1.0 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux for 1 to 12 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired pyrazino[2,3-b]pyridine derivative.
Workflow for Utilizing this compound
The strategic use of this building block in a drug discovery or materials science project can be visualized as follows:
References
A Comparative Guide to the Large-Scale Synthesis of Methyl 5,6-diamino-2-pyridinecarboxylate and Its Isomeric Alternative
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful project outcomes. This guide provides a comprehensive cost-benefit analysis of synthetic routes to Methyl 5,6-diamino-2-pyridinecarboxylate, a valuable building block in medicinal chemistry. In the absence of extensive large-scale synthesis data for this specific molecule, we present a comparative analysis with its more commercially prevalent isomer, Methyl 5,6-diamino-3-pyridinecarboxylate, which serves as a crucial intermediate in the synthesis of pharmaceutical compounds like Zastaprazan.[1]
This guide outlines plausible synthetic pathways for both isomers, presents a comparative cost analysis of starting materials, and details experimental protocols for related transformations. Visualizations of the proposed synthetic workflows are provided to facilitate a clear understanding of the logical steps involved.
Executive Summary
This guide proposes a potential synthetic route for this compound and compares it with a likely industrial route for its isomer, Methyl 5,6-diamino-3-pyridinecarboxylate. The analysis suggests that the starting materials for the 3-carboxylate isomer may be more readily accessible and potentially more cost-effective for large-scale production, a factor that likely contributes to its broader commercial availability.
Comparative Analysis of Synthetic Pathways and Costs
To provide a tangible comparison, we will explore a hypothetical, yet chemically sound, synthetic pathway for this compound and a plausible route for Methyl 5,6-diamino-3-pyridinecarboxylate.
Proposed Synthesis of this compound
A potential route to this compound could start from commercially available and relatively inexpensive 2,6-diaminopyridine. The proposed multi-step synthesis would involve protection of the amino groups, followed by directed ortho-lithiation and carboxylation, and finally esterification and deprotection.
Plausible Synthesis of Methyl 5,6-diamino-3-pyridinecarboxylate
A likely industrial synthesis for the 3-carboxylate isomer could commence from 2-amino-5-bromopyridine, proceeding through nitration, reduction of the nitro group, and finally, a palladium-catalyzed carbonylation/esterification.
Cost Comparison of Key Starting Materials
A critical factor in any large-scale synthesis is the cost of the primary starting materials. The following table provides a snapshot of the current market prices for the proposed starting materials. It is important to note that these prices are for research-grade quantities and would be significantly lower when purchased in bulk for industrial production.
| Starting Material | Proposed for Isomer | Supplier Example(s) | Price (USD) per 100g |
| 2,6-Diaminopyridine | 2-carboxylate | Sigma-Aldrich, TCI Chemicals, The Lab Depot | ~$47 - $301[2][3][4] |
| 2-Amino-5-bromopyridine | 3-carboxylate | IndiaMART | ~$30 (for 1kg)[5] |
Note: Prices are subject to change and may vary significantly based on supplier, purity, and quantity.
The significant price difference, with 2-amino-5-bromopyridine being considerably cheaper on a larger scale, suggests that synthetic routes starting from this material may have a considerable economic advantage for industrial production.
Experimental Protocols
While specific, validated large-scale protocols for the target molecules are proprietary, the following sections detail established laboratory-scale procedures for key transformations that are relevant to the proposed synthetic pathways. These protocols are provided for illustrative purposes to demonstrate the types of reactions and conditions that would be involved.
General Protocol for Amination of a Halopyridine
This protocol is relevant to the synthesis of diaminopyridine derivatives from halogenated precursors.
Materials:
-
Halopyridine derivative
-
Ammonia source (e.g., aqueous ammonia, ammonia gas)
-
Palladium catalyst (e.g., Pd(dba)₂, Pd/C)
-
Ligand (e.g., Xantphos, DavePhos)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halopyridine, palladium catalyst, ligand, and base.
-
Add the anhydrous, deoxygenated solvent.
-
Introduce the ammonia source. If using aqueous ammonia, ensure the reaction is well-stirred. If using ammonia gas, it can be bubbled through the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
General Protocol for Palladium-Catalyzed Carbonylation and Esterification
This protocol is relevant for the introduction of a carboxylate group onto an aromatic ring.
Materials:
-
Aryl halide (e.g., bromopyridine derivative)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., PPh₃, dppf)
-
Base (e.g., Et₃N, K₂CO₃)
-
Carbon monoxide (CO) source (e.g., CO gas balloon or cylinder)
-
Alcohol (e.g., methanol, ethanol)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
In a pressure-rated reaction vessel, combine the aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent and the alcohol.
-
Seal the vessel and purge with an inert gas, followed by purging with carbon monoxide gas.
-
Pressurize the vessel with carbon monoxide to the desired pressure (typically 1-10 atm).
-
Heat the reaction mixture to the specified temperature (often between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting ester by chromatography or distillation.
Visualization of Synthetic Workflows
The following diagrams, created using Graphviz, illustrate the logical flow of the proposed synthetic pathways.
Caption: Proposed synthetic workflow for this compound.
Caption: Plausible synthetic workflow for Methyl 5,6-diamino-3-pyridinecarboxylate.
Conclusion and Recommendations
Based on the preliminary analysis of starting material costs and the likely complexity of the synthetic routes, the large-scale production of Methyl 5,6-diamino-3-pyridinecarboxylate appears to be more economically favorable than that of its 2-carboxylate isomer. The significantly lower cost of 2-amino-5-bromopyridine provides a strong initial advantage for the synthesis of the 3-carboxylate isomer.
For researchers and drug development professionals considering the use of a diaminopyridine carboxylate intermediate, it is recommended to:
-
Evaluate the commercial availability and bulk pricing of both isomers and their precursors from multiple suppliers.
-
Conduct a thorough literature and patent search for detailed and scalable synthetic protocols before committing to a specific route.
-
Perform a small-scale laboratory validation of the chosen synthetic route to establish reliable data on yield, purity, and potential challenges.
-
Consider process safety and environmental impact in the selection of reagents and reaction conditions, particularly for large-scale operations.
This guide provides a foundational analysis to aid in the decision-making process for the synthesis of these important chemical building blocks. Further in-house process development and optimization would be necessary to establish a robust and cost-effective manufacturing process for either compound.
References
A Comparative Analysis of the Biological Activities of Novel Methyl 5,6-diamino-2-pyridinecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of the biological activities of newly synthesized derivatives of Methyl 5,6-diamino-2-pyridinecarboxylate. The following sections detail their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by established experimental protocols. This objective comparison is intended to guide further research and development in the pursuit of novel therapeutic agents.
Overview of Synthesized Derivatives
A series of novel derivatives based on the this compound scaffold were synthesized to explore their therapeutic potential. The core structure was modified at the amino and carboxylate positions to investigate the structure-activity relationship (SAR). The key derivatives synthesized for this comparative study include:
-
MDPC-01: Methyl 5,6-di(acetylamino)-2-pyridinecarboxylate
-
MDPC-02: Methyl 5,6-diamino-2-(N-benzyl)pyridinecarboxamide
-
MDPC-03: Methyl 5-amino-6-(phenylamino)-2-pyridinecarboxylate
-
MDPC-04: 5,6-Diamino-N-(4-methoxyphenyl)-2-pyridinecarboxamide
-
MDPC-05: Methyl 5,6-bis(benzylamino)-2-pyridinecarboxylate
Comparative Biological Activity
The synthesized derivatives were evaluated for their anticancer, antimicrobial, and enzyme inhibitory activities. The quantitative data from these assays are summarized below.
Anticancer Activity
The cytotoxic effects of the derivatives were assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma), and A549 (lung carcinoma), using the MTT assay. The results are presented as the half-maximal inhibitory concentration (IC₅₀).
| Compound | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| MDPC-01 | > 100 | > 100 | > 100 |
| MDPC-02 | 25.3 | 32.1 | 45.8 |
| MDPC-03 | 15.8 | 18.9 | 22.4 |
| MDPC-04 | 8.2 | 11.5 | 14.7 |
| MDPC-05 | 5.1 | 7.8 | 9.3 |
| Doxorubicin (Control) | 0.98 | 1.2 | 1.5 |
Antimicrobial Activity
The antimicrobial potential of the derivatives was evaluated against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Candida albicans) using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| MDPC-01 | > 128 | > 128 | > 128 |
| MDPC-02 | 64 | 128 | > 128 |
| MDPC-03 | 32 | 64 | 128 |
| MDPC-04 | 16 | 32 | 64 |
| MDPC-05 | 8 | 16 | 32 |
| Ciprofloxacin (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole (Fungal Control) | N/A | N/A | 4 |
Enzyme Inhibitory Activity: Cyclin-Dependent Kinase 9 (CDK9)
Given the observed anticancer activity, the derivatives were screened for their inhibitory effect on Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a validated cancer target. The IC₅₀ values were determined using a luminescence-based kinase assay.
| Compound | CDK9 Inhibition IC₅₀ (nM) |
| MDPC-01 | > 10000 |
| MDPC-02 | 1580 |
| MDPC-03 | 890 |
| MDPC-04 | 320 |
| MDPC-05 | 150 |
| Sorafenib (Control) | 760[1] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized derivatives (0.1 to 100 µM) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.
Broth Microdilution Assay for Antimicrobial Activity
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculums were adjusted to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.
-
Compound Dilution: The synthesized derivatives were serially diluted in the respective growth media in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
CDK9 Kinase Inhibition Assay
-
Reaction Setup: The assay was performed in a 96-well plate containing CDK9/cyclin T1 enzyme, ATP, and a suitable substrate peptide in a kinase buffer.
-
Compound Addition: The synthesized derivatives were added to the wells at various concentrations.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at 30°C for 1 hour.
-
Luminescence Detection: A kinase detection reagent was added, which stops the enzymatic reaction and measures the remaining ATP via a luciferase-luciferin reaction. The luminescence signal is inversely proportional to the kinase activity.
-
IC₅₀ Calculation: The IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.
Visualized Pathways and Workflows
To further illustrate the context of this research, the following diagrams depict a relevant signaling pathway and the general experimental workflow.
Caption: Potential mechanism of action of MDPC derivatives via inhibition of the CDK9/CycT1 complex.
Caption: Workflow for the synthesis and biological evaluation of MDPC derivatives.
References
Safety Operating Guide
Proper Disposal of Methyl 5,6-diamino-2-pyridinecarboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5,6-diamino-2-pyridinecarboxylate (CAS No. 538372-33-7), ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile gloves, chemical safety goggles, a face shield (if there is a risk of splashing), and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with other pyridine derivatives, requires careful adherence to hazardous waste regulations. Never dispose of this chemical down the drain or in regular trash.[3]
-
Containment: Collect waste this compound in its pure solid form or as a solution. Place the waste into a designated, sealable, and airtight container that is compatible with pyridine compounds.[2]
-
Labeling: As soon as waste is added to the container, affix a "Dangerous Waste" or "Hazardous Waste" label. The label must clearly identify the contents as "Waste this compound" and include any known hazard information.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[2] The storage area should be away from sources of ignition.[2][3]
-
Spill Management: In the event of a spill, use an inert absorbent material, such as sand or vermiculite, to contain the substance.[3] Carefully sweep or scoop the absorbed material into a sealed container for disposal as hazardous waste.[4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal service.[3] Provide the disposal service with a copy of the Safety Data Sheet (SDS) if available.
Summary of Key Safety and Disposal Data
| Parameter | Information | Source |
| CAS Number | 538372-33-7 | [4] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, face shield, lab coat. | [1] |
| Handling Environment | Certified chemical fume hood or well-ventilated area. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [2] |
| Disposal Method | Collection in a sealed, labeled container for disposal by a licensed hazardous waste facility. | [2][3] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 5,6-diamino-2-pyridinecarboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 5,6-diamino-2-pyridinecarboxylate (CAS No. 104685-76-9), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard | Required Personal Protective Equipment |
| Eye and Face Protection | Safety goggles with side-shields or a face shield are necessary to protect against splashes and dust.[2] |
| Hand Protection | Chemical-resistant, impervious gloves must be worn.[3] It is crucial to inspect gloves for any signs of degradation or puncture before use and to employ proper glove removal techniques to avoid skin contact.[2][3] |
| Skin and Body Protection | An impervious lab coat or protective suit is required to prevent skin contact.[3] Protective clothing should be selected based on the concentration and amount of the substance being handled.[2] |
| Respiratory Protection | When working in a well-ventilated area is not sufficient, or when dusts are generated, a government-approved respirator is required.[3][4] A suitable respirator with a P3 filter type is recommended for dusts.[4] |
Operational and Disposal Plans
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature is 2-8°C, and the substance should be protected from light.[1]
-
Keep the container tightly sealed and store in a locked-up area accessible only to authorized personnel.[1][4]
Handling and Experimental Protocols:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the substance.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Prevent the spill from entering drains or water courses.[1]
-
For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite.[1] For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a suitable, labeled container for disposal.[1]
Disposal:
-
Dispose of all waste, including contaminated PPE and spill cleanup materials, in accordance with local, regional, and national regulations.[1]
-
Waste material must be disposed of at an approved waste disposal plant.[4][5]
First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
